molecular formula C20H24O7 B13728996 (2E)-Leocarpinolide F

(2E)-Leocarpinolide F

Cat. No.: B13728996
M. Wt: 376.4 g/mol
InChI Key: RGDZQGAEJIRTEC-RJBZGIITSA-N
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Description

(2E)-Leocarpinolide F is a useful research compound. Its molecular formula is C20H24O7 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4-,13-8?,14-7-/t15-,16+,17+,18+/m1/s1

InChI Key

RGDZQGAEJIRTEC-RJBZGIITSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](C=C(CC/C=C(\[C@@H]1O)/C=O)CO)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of (2E)-Leocarpinolide F?

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the chemical structure, quantitative data, and experimental protocols for "(2E)-Leocarpinolide F" is not available in publicly accessible scientific literature and chemical databases.

An extensive search of chemical and biological databases, as well as the scientific literature, yielded no results for a compound named "this compound". The searches consistently retrieved information for a related compound, Leocarpinolide B, which has been studied for its anti-inflammatory properties.

This lack of information suggests several possibilities:

  • Typographical Error: The name "this compound" may be a typographical error in the user's request. It is possible that another compound, such as Leocarpinolide B, was intended.

  • Novel or Undisclosed Compound: "this compound" could be a very recently discovered compound for which the structure and associated data have not yet been published. Alternatively, it may be a compound synthesized as part of a proprietary drug discovery program with no publicly available information.

  • Rare or Obscure Compound: The compound may exist but is of such limited scientific interest that its properties have not been characterized or indexed in major databases.

Without the fundamental chemical structure of "this compound", it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations. Further investigation would require clarification of the compound's name or access to a primary source document that describes its isolation or synthesis.

(2E)-Leocarpinolide F: A Technical Overview of its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2E)-Leocarpinolide F is a germacrane-type sesquiterpenoid that has been isolated from the plant Sigesbeckia orientalis. Its discovery is part of ongoing research into the diverse phytochemical landscape of this traditional medicinal herb. The isolation and structural elucidation of this compound have been accomplished through a series of chromatographic and spectroscopic techniques. This technical guide provides a detailed account of the discovery, natural sources, experimental protocols for isolation and structure determination, and the known biological activities of this compound. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a natural product identified and isolated from Sigesbeckia orientalis, a plant belonging to the Asteraceae family. This herb has a history of use in traditional medicine. The discovery of this compound was the result of phytochemical investigations aiming to identify bioactive constituents from this plant species. Specifically, it was isolated from the aerial parts of Sigesbeckia orientalis. A related compound, Leocarpinolide F, was also reported from the same plant species in earlier studies.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the aerial parts of Sigesbeckia orientalis involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Plant Material and Extraction: The aerial parts of Sigesbeckia orientalis are collected, dried, and pulverized. The powdered plant material is then extracted with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which typically contains compounds of intermediate polarity like sesquiterpenoids, is selected for further separation.

Chromatographic Separation: The ethyl acetate fraction is subjected to repeated column chromatography over silica (B1680970) gel, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate or chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing similar components are pooled.

Purification: The semi-purified fractions are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.

DOT source for the isolation workflow diagram

G Figure 1: General Experimental Workflow for the Isolation of this compound plant Aerial Parts of Sigesbeckia orientalis powder Pulverized Plant Material plant->powder extraction Extraction with 95% Ethanol powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition petroleum_ether Petroleum Ether Fraction partition->petroleum_ether Non-polar ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction partition->n_butanol Polar aqueous Aqueous Fraction partition->aqueous Highly Polar silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel fractions Collected Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound This compound prep_hplc->pure_compound

Figure 1: General Experimental Workflow for the Isolation of this compound

Structure Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis.

Spectroscopic Methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure and assign the proton and carbon signals.

  • Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) is employed to determine the absolute configuration of the molecule.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄O₇
Molecular Weight 376.40 g/mol
Appearance White amorphous powder
Optical Rotation Specific values are reported in the primary literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data are typically recorded in CDCl₃ or similar solvent, and chemical shifts (δ) are given in ppm)

Positionδc (ppm)Positionδc (ppm)
150.811138.8
2135.512125.7
3141.21312.1
4150.21416.7
582.11560.8
678.91'167.2
750.12'127.8
875.33'138.5
9134.24'15.9
10129.55'20.5

Note: The specific chemical shift values can vary slightly depending on the solvent and instrument used. This table represents a typical dataset.

Table 3: ¹H NMR Spectroscopic Data for this compound (Data are typically recorded in CDCl₃ or similar solvent, and chemical shifts (δ) are given in ppm, with coupling constants (J) in Hz)

Positionδh (ppm, mult., J in Hz)
13.25 (m)
25.60 (d, 9.5)
54.85 (d, 9.0)
64.20 (t, 9.0)
72.80 (m)
85.40 (d, 9.5)
95.10 (d, 10.0)
126.10 (q, 7.0)
131.85 (d, 7.0)
141.90 (s)
15a4.30 (d, 12.0)
15b4.15 (d, 12.0)
2'6.05 (qq, 7.0, 1.5)
4'1.80 (d, 7.0)
5'1.82 (d, 1.5)

Note: This table presents a representative set of proton NMR data. For complete and precise assignments, the original research articles should be consulted.

Biological Activity

Cytotoxic Activity

This compound, along with other related germacrane-type sesquiterpenoids isolated from Sigesbeckia orientalis, has been evaluated for its cytotoxic activity against various human cancer cell lines. The cytotoxicity is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 4: In Vitro Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
A549Human lung adenocarcinoma> 40
MDA-MB-231Human breast adenocarcinoma> 40

Note: The IC₅₀ values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population. Higher values suggest lower cytotoxicity.

The available data suggests that this compound exhibits weak cytotoxic activity against the tested cell lines compared to other sesquiterpenoids isolated from the same plant. For instance, compounds with an 8-methacryloxy group have been reported to show stronger cytotoxicity.

Logical Relationships in Cytotoxicity Assessment

The assessment of the cytotoxic potential of a newly isolated natural product like this compound follows a logical experimental progression. This begins with the in vitro testing against a panel of cancer cell lines to determine its potency and selectivity.

DOT source for the cytotoxicity assessment diagram

G Figure 2: Logical Flow for Cytotoxicity Evaluation cluster_invitro In Vitro Assessment cluster_analysis Data Analysis and Interpretation cell_lines Select Cancer Cell Lines (e.g., A549, MDA-MB-231) compound_treatment Treat cells with varying concentrations of This compound cell_lines->compound_treatment viability_assay Perform Cell Viability Assay (e.g., MTT Assay) compound_treatment->viability_assay ic50_determination Calculate IC₅₀ Values viability_assay->ic50_determination compare_activity Compare IC₅₀ with positive controls and related compounds ic50_determination->compare_activity conclusion Determine Potency and Selectivity compare_activity->conclusion

Figure 2: Logical Flow for Cytotoxicity Evaluation

Conclusion

This compound is a structurally characterized sesquiterpenoid from Sigesbeckia orientalis. Its isolation and characterization have contributed to the understanding of the chemical diversity of this plant. While the cytotoxic activity of this compound itself appears to be modest, the study of this and related compounds is valuable for structure-activity relationship studies, which can inform the development of more potent analogues for therapeutic applications. Further research is warranted to explore other potential biological activities of this natural product.

The Biosynthesis of Leocarpinolide Compounds in Sigesbeckia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leocarpinolides, a class of ent-kaurane diterpenoids isolated from Sigesbeckia species, have garnered significant interest for their potent anti-inflammatory and other pharmacological activities. Understanding their biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of leocarpinolides, drawing upon established knowledge of terpenoid biosynthesis in the Asteraceae family. It details a plausible enzymatic cascade, from the primary precursor geranylgeranyl pyrophosphate (GGPP) to the intricate oxidized structure of leocarpinolide B. Furthermore, this document outlines detailed experimental protocols for the identification and functional characterization of the key enzymes involved, including diterpene synthases and cytochrome P450 monooxygenases. Quantitative data from related pathways are summarized to provide a comparative context. Visual diagrams generated using the DOT language are provided to illustrate the proposed pathways and experimental workflows, offering a clear and in-depth resource for researchers in natural product biosynthesis and drug discovery.

Introduction

The genus Sigesbeckia, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, prominently featuring sesquiterpenoids and diterpenoids. Among these, the ent-kaurane diterpenoids, including the leocarpinolide compounds, are of particular interest due to their significant therapeutic potential. Leocarpinolide B, for instance, has demonstrated notable anti-inflammatory effects. The complex, stereochemically rich structure of these molecules makes their chemical synthesis challenging and economically unviable. Therefore, elucidating the biosynthetic pathway in their native plant producers is paramount for enabling alternative production strategies, such as metabolic engineering in microbial or plant hosts.

This guide synthesizes the current understanding of diterpenoid biosynthesis to propose a detailed pathway for leocarpinolide formation in Sigesbeckia. It serves as a technical resource, providing not only a theoretical framework but also practical experimental methodologies for its investigation.

Proposed Biosynthetic Pathway of Leocarpinolide B

While the complete biosynthetic pathway of leocarpinolide B in Sigesbeckia has not been empirically determined, a plausible route can be postulated based on the well-established biosynthesis of other ent-kaurane diterpenoids, such as gibberellins. The pathway can be conceptually divided into two main stages: the formation of the core ent-kaurane skeleton and the subsequent oxidative modifications.

Stage 1: Formation of the ent-Kaurane Skeleton

The biosynthesis of all diterpenoids begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The formation of the tetracyclic ent-kaurane skeleton is catalyzed by a two-step cyclization reaction involving two distinct types of diterpene synthases (diTPSs).

  • From GGPP to ent-Copalyl Diphosphate (B83284) (ent-CPP): A class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of the linear GGPP to the bicyclic intermediate, ent-CPP.

  • From ent-CPP to ent-Kaurene (B36324): A class I diTPS, ent-kaurene synthase (KS), then facilitates the ionization of the diphosphate group from ent-CPP and a subsequent series of cyclizations and rearrangements to form the tetracyclic hydrocarbon, ent-kaurene.

ent_Kaurane_Skeleton_Formation GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS)

Figure 1: Biosynthesis of the ent-Kaurane Skeleton.
Stage 2: Oxidative Modifications of ent-Kaurene

Following the formation of the ent-kaurene backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), are required to produce the highly functionalized leocarpinolide B. These P450s are typically located on the endoplasmic reticulum.

  • ent-Kaurene to ent-Kaurenoic Acid: The first series of oxidations occur at the C-19 methyl group of ent-kaurene. A multifunctional P450, ent-kaurene oxidase (KO), sequentially oxidizes the C-19 methyl group to a hydroxymethyl, then to an aldehyde, and finally to a carboxylic acid, yielding ent-kaurenoic acid.

  • Hydroxylations of ent-Kaurenoic Acid: Subsequent modifications of ent-kaurenoic acid are proposed to be catalyzed by a series of specific P450s to introduce hydroxyl groups at various positions on the ent-kaurane ring, leading to the structure of leocarpinolide B. Based on the structure of leocarpinolide B, hydroxylations are predicted to occur at C-7, C-11, and C-14. The precise order of these hydroxylations is currently unknown and may involve several distinct P450 enzymes, likely belonging to the CYP71 and CYP76 families, which are known to be involved in diterpenoid metabolism.[1][2][3][4]

Leocarpinolide_B_Biosynthesis ent_Kaurene ent-Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO, a CYP701 family P450) Hydroxylated_Intermediates Hydroxylated Intermediates ent_Kaurenoic_Acid->Hydroxylated_Intermediates ent-Kaurane C7-hydroxylase (CYP450) ent-Kaurane C11-hydroxylase (CYP450) ent-Kaurane C14-hydroxylase (CYP450) Leocarpinolide_B Leocarpinolide B Hydroxylated_Intermediates->Leocarpinolide_B

Figure 2: Proposed Biosynthetic Pathway of Leocarpinolide B from ent-Kaurene.

Quantitative Data from Related Biosynthetic Pathways

Direct quantitative data for the enzymes in the leocarpinolide biosynthetic pathway in Sigesbeckia are not yet available. However, kinetic parameters for homologous enzymes from other plant species can provide a valuable reference point for researchers.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
ent-Kaurene Oxidase (CYP701A3)Arabidopsis thalianaent-Kaurene2Not Reported[5]
ent-Kaurenoic Acid Oxidase (CYP88A)Gibberella fujikuroient-Kaurenoic AcidNot ReportedNot Reported[6]

Note: The catalytic efficiency of P450 enzymes can be highly dependent on the specific cytochrome P450 reductase (CPR) partner and the expression system used.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for leocarpinolide requires the identification and functional characterization of the involved enzymes. The following protocols provide detailed methodologies for these key experiments.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful method for identifying candidate genes.

  • RNA Extraction and Sequencing: Extract total RNA from Sigesbeckia tissues known to accumulate leocarpinolides (e.g., leaves, roots). Perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the RNA-Seq reads into a de novo transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database) to identify putative diterpene synthases and cytochrome P450s.

  • Phylogenetic Analysis: Perform phylogenetic analysis of the identified candidate genes with known diTPSs and P450s from other plant species to classify them into functional families (e.g., CPS, KS, CYP71, CYP76).

Gene_Identification_Workflow Sigesbeckia_Tissue Sigesbeckia Tissue RNA_Extraction Total RNA Extraction Sigesbeckia_Tissue->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly De Novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Annotation Functional Annotation (BLAST) Transcriptome_Assembly->Annotation Candidate_Genes Candidate diTPS and CYP450 Genes Annotation->Candidate_Genes Phylogenetic_Analysis Phylogenetic Analysis Candidate_Genes->Phylogenetic_Analysis Functional_Characterization Functional Characterization Phylogenetic_Analysis->Functional_Characterization

Figure 3: Workflow for Candidate Gene Identification.
Functional Characterization of Diterpene Synthases

The function of candidate diTPSs can be determined through heterologous expression and in vitro enzyme assays.

  • Cloning and Heterologous Expression:

    • Amplify the full-length coding sequences of candidate CPS and KS genes from Sigesbeckia cDNA.

    • Clone the amplified sequences into an E. coli expression vector (e.g., pET-28a).

    • Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • in vitro Enzyme Assays:

    • CPS Assay: Incubate the purified candidate CPS protein with GGPP in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT). After incubation, treat the reaction mixture with alkaline phosphatase to dephosphorylate the product ent-CPP to ent-copalol. Extract the product with an organic solvent (e.g., hexane) and analyze by GC-MS.

    • KS Assay: Incubate the purified candidate KS protein with ent-CPP (generated in situ by a CPS or supplied exogenously) in a similar buffer as the CPS assay. Extract the product, ent-kaurene, with an organic solvent and analyze by GC-MS.

Functional Characterization of Cytochrome P450s

The function of candidate P450s is typically assessed through heterologous expression in a eukaryotic system, such as yeast, which possesses the necessary membrane infrastructure and redox partners.

  • Cloning and Heterologous Expression in Yeast:

    • Amplify the full-length coding sequences of candidate P450 genes from Sigesbeckia cDNA.

    • Clone the amplified sequences into a yeast expression vector (e.g., pYES-DEST52).

    • Co-transform the P450 expression construct and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

    • Induce protein expression by growing the yeast in a galactose-containing medium.

  • in vivo and in vitro Enzyme Assays:

    • in vivo Feeding Studies: Add the putative substrate (e.g., ent-kaurene or ent-kaurenoic acid) to the culture of the expressing yeast. After a period of incubation, extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS or GC-MS to identify the hydroxylated products.

    • in vitro Microsome Assays: Prepare microsomes from the expressing yeast cells. Incubate the microsomes with the putative substrate and NADPH in a suitable buffer. Extract and analyze the products as described for the in vivo assays.

Conclusion

The biosynthesis of leocarpinolides in Sigesbeckia represents a fascinating example of the intricate chemical diversification of natural products. While the precise enzymatic steps remain to be fully elucidated, the proposed pathway, based on the well-characterized biosynthesis of ent-kaurane diterpenoids, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and functional characterization of the key biosynthetic genes and enzymes. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of these valuable medicinal compounds through synthetic biology approaches, ultimately benefiting the fields of medicine and pharmacology.

References

Spectroscopic Analysis of (2E)-Leocarpinolide F: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific spectroscopic data for (2E)-Leocarpinolide F is not available in the public domain. This guide presents a comprehensive analysis of a closely related and structurally representative compound, 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol , a sesquiterpenoid isolated from Chrysanthemum indicum. This information is intended to provide researchers, scientists, and drug development professionals with a technical framework for the spectroscopic analysis of similar eudesmane-type sesquiterpenoids.

Introduction

Sesquiterpenoid lactones are a diverse group of natural products known for their wide range of biological activities. The structural elucidation of these complex molecules is heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the spectroscopic data and analytical workflow for a representative eudesmane (B1671778) sesquiterpenoid, offering valuable insights for the characterization of new and existing compounds in this class.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol.

Table 1: ¹H NMR Spectroscopic Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol (400 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.44dd12.0, 4.4
2.23m
1.51m
34.15t2.8
51.85m
1.65m
1.45m
72.52m
2.10m
1.95m
1.80m
1.55m
12a4.90s
12b4.85s
140.85d7.0
15a4.80s
15b4.75s

Table 2: ¹³C NMR Spectroscopic Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol (100 MHz, CDCl₃)

PositionδC (ppm)Type
177.1CH
235.5CH₂
368.2CH
4149.5C
550.1CH
624.5CH₂
745.3CH
822.8CH₂
938.9CH₂
1037.2C
11148.9C
12109.8CH₂
1320.9CH₃
1415.8CH₃
15106.5CH₂

Table 3: Mass Spectrometry Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol

TechniqueIon[M+H]⁺Calculated Mass
HRESIMS[M – H₂O + H]⁺219.1750219.1743

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of eudesmane sesquiterpenoids, based on established procedures.

3.1. Isolation of the Compound

  • Extraction: The air-dried and powdered plant material (e.g., flowers of Chrysanthemum indicum) is extracted exhaustively with a suitable solvent such as 95% ethanol (B145695) at room temperature.

  • Solvent Evaporation: The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Further Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

3.2. Spectroscopic Analysis

  • NMR Spectroscopy:

    • The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Coupling constants (J) are reported in Hertz (Hz).

  • Mass Spectrometry:

    • High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

    • The accurate mass measurement allows for the determination of the elemental composition of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Column_Chromatography Column Chromatography Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Final_Purification HPLC / Prep-TLC Purified_Fractions->Final_Purification Pure_Compound Pure Compound Final_Purification->Pure_Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRESIMS) Pure_Compound->Mass_Spectrometry Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation

Caption: Workflow for Natural Product Spectroscopic Analysis.

An In-depth Technical Guide on the In Vitro Biological Activity Screening of Leocarpinolide B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "(2E)-Leocarpinolide F" did not yield specific biological activity data. The following guide is based on the available research for a closely related and well-studied compound, Leocarpinolide B (LB) , which exhibits significant anti-inflammatory properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the in vitro screening of this class of compounds.

Leocarpinolide B, a sesquiterpene lactone, has been the subject of multiple studies to elucidate its mechanism of action and therapeutic potential, particularly in inflammatory conditions. This guide provides a detailed overview of its in vitro biological activities, experimental protocols for its screening, and visual representations of the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of Leocarpinolide B have been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its potency across different assays.

Table 1: Inhibitory Effects of Leocarpinolide B on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Inflammatory MediatorConcentration of LB% Inhibition / EffectReference
Nitric Oxide (NO)Not specifiedPotent Inhibition[1][2][3]
Prostaglandin E2 (PGE2)Not specifiedPotent Inhibition[1][2]
Interleukin-6 (IL-6)Not specifiedPotent Inhibition[1][2]
Tumor Necrosis Factor-α (TNF-α)Not specifiedPotent Inhibition[1][2]
Monocyte Chemoattractant Protein-1 (MCP-1)Not specifiedPotent Inhibition[1][2]

Table 2: Effects of Leocarpinolide B on IL-1β-Induced Responses in Human Synovial SW982 Cells

Biological ResponseConcentration of LB (µM)ObservationReference
IL-6 Secretion5, 10, 20Dose-dependent inhibition[4][5]
IL-8 Secretion5, 10, 20Dose-dependent inhibition[4]
Cell Proliferation5, 10, 20Notable attenuation[4][6]
Cell Migration5, 10, 20Notable attenuation[4][6]
Cell Invasion5, 10, 20Notable attenuation[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the in vitro anti-inflammatory activity of Leocarpinolide B.

1. Cell Culture and Treatment

  • Cell Lines:

    • RAW264.7 (Murine Macrophages): A standard cell line for studying inflammation. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

    • SW982 (Human Synovial Sarcoma Cells): Used as a model for rheumatoid arthritis research. These cells are cultured under similar conditions to RAW264.7 cells.

  • Compound Preparation: Leocarpinolide B is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

  • Stimulation:

    • For RAW264.7 cells, inflammation is typically induced by treatment with Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • For SW982 cells, Interleukin-1β (IL-1β) (e.g., 20 ng/mL) is used to mimic inflammatory conditions in the synovium.[4]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Leocarpinolide B for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

3. Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8 in the cell culture supernatant.

  • Procedure:

    • Seed RAW264.7 or SW982 cells in a 24-well plate and culture overnight.

    • Pre-treat the cells with Leocarpinolide B at desired concentrations for 1-2 hours.

    • Stimulate the cells with either LPS (for RAW264.7) or IL-1β (for SW982) and incubate for 24 hours.[4]

    • Collect the supernatant and centrifuge to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, TNF-α, IL-8).

    • The concentration of the cytokine is determined by comparison with a standard curve.

4. Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of cells, a key process in inflammation and cancer metastasis.

  • Procedure:

    • Grow SW982 cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[4]

    • Wash the cells with Phosphate Buffered Saline (PBS) to remove detached cells.

    • Treat the cells with fresh medium containing IL-1β and different concentrations of Leocarpinolide B.[4]

    • Capture images of the scratch at 0 hours and after a specific time period (e.g., 24 or 48 hours).[4]

    • The rate of cell migration is quantified by measuring the closure of the wound area over time.

5. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as NF-κB and Nrf2.

  • Procedure:

    • Treat cells with Leocarpinolide B and the appropriate stimulus (LPS or IL-1β) for a designated time.

    • Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, Nrf2, HO-1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular pathways modulated by Leocarpinolide B.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (RAW264.7 / SW982) pre_treatment Pre-treatment with LB cell_culture->pre_treatment lb_prep Leocarpinolide B Preparation lb_prep->pre_treatment stimulation Stimulation (LPS / IL-1β) pre_treatment->stimulation griess_assay Griess Assay (NO) stimulation->griess_assay elisa ELISA (Cytokines) stimulation->elisa migration_assay Migration Assay stimulation->migration_assay western_blot Western Blot stimulation->western_blot data_analysis Quantitative Analysis & Interpretation griess_assay->data_analysis elisa->data_analysis migration_assay->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro screening of Leocarpinolide B.

nfkappab_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IKK->IkBa phosphorylates p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc translocation p50_nuc p50 p65->p50_nuc translocation p50->p65_nuc translocation p50->p50_nuc translocation LB Leocarpinolide B LB->IKK inhibits LB->p65 inhibits translocation LB->p50 inhibits translocation DNA DNA p65_nuc->DNA binds to p50_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines & Mediators (IL-6, TNF-α, iNOS) DNA->Cytokines transcription

Caption: Inhibition of the NF-κB pathway by Leocarpinolide B.

Caption: Activation of the Nrf2 pathway by Leocarpinolide B.

References

Navigating the Uncharted Territory of (2E)-Leocarpinolide F: A Technical Guide to Putative Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the current state of knowledge regarding the preliminary cytotoxicity of (2E)-Leocarpinolide F. Extensive searches of peer-reviewed scientific literature and public databases have revealed a significant finding: as of the date of this publication, there are no available studies on the cytotoxic effects of this compound.

The focus of current research has been on a related isomer, Leocarpinolide B (LB), primarily investigating its anti-inflammatory properties. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals by outlining established methodologies and potential signaling pathways that could be integral to future preliminary cytotoxicity studies of this compound. The information presented herein is based on general principles of natural product cytotoxicity screening and the limited data available for the closely related Leocarpinolide B.

Context from a Related Compound: Leocarpinolide B

While no direct cytotoxicity data exists for this compound, studies on Leocarpinolide B provide a preliminary indication of the potential cytotoxicity profile of this class of compounds. Research has shown that Leocarpinolide B exhibited no significant cytotoxicity at concentrations up to 20 µM in RAW264.7 macrophage and SW982 synovial cells.[1][2] This suggests that leocarpinolides may have a favorable therapeutic window, a crucial aspect for further drug development.

Proposed Methodologies for Cytotoxicity Assessment

Should this compound become available for study, a standard battery of in vitro assays would be necessary to determine its cytotoxic potential. The following protocols are standard in the field of natural product drug discovery.

Cell Viability and Proliferation Assays

The initial step in assessing cytotoxicity is to determine the concentration-dependent effect of the compound on cell viability.

Table 1: Quantitative Data from Hypothetical Cell Viability Assays

Cell LineAssay TypeTime Point (hr)IC₅₀ (µM)Observations
Human Cancer Cell Line (e.g., A549, HeLa, MCF-7)MTT Assay24Data Not AvailableInitial screening for metabolic activity.
Human Cancer Cell Line (e.g., A549, HeLa, MCF-7)MTT Assay48Data Not AvailableAssessment of time-dependent effects.
Human Cancer Cell Line (e.g., A549, HeLa, MCF-7)MTT Assay72Data Not AvailableLong-term exposure effects.
Normal Human Cell Line (e.g., hTERT-RPE1)Trypan Blue Exclusion48Data Not AvailableAssessment of membrane integrity and selectivity.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24, 48, 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Figure 1. A generalized workflow for determining the IC₅₀ value of a test compound using the MTT assay.

Investigating the Mechanism of Action: Potential Signaling Pathways

Should this compound demonstrate cytotoxic activity, the next critical step is to elucidate its mechanism of action. Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death).

Apoptosis Induction

Key indicators of apoptosis include morphological changes, DNA fragmentation, and the activation of caspases.

Table 2: Hypothetical Data for Apoptosis Induction

AssayMarkerMethodResult
Annexin V/PI StainingPhosphatidylserine externalizationFlow CytometryData Not Available
Caspase-3/7 ActivityCaspase activationLuminescence AssayData Not Available
DNA FragmentationDNA ladderingGel ElectrophoresisData Not Available

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment: Treat cells with this compound at its determined IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

The induction of apoptosis is often mediated by complex signaling cascades. Based on the known mechanisms of other cytotoxic natural products, the following pathways are plausible targets for investigation.

Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.

G cluster_intrinsic Intrinsic Apoptosis Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Cellular Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A simplified diagram of the intrinsic apoptosis signaling pathway.

Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.

G cluster_extrinsic Extrinsic Apoptosis Pathway Compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) Compound->DeathReceptor Receptor Upregulation/Sensitization DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

(2E)-Leocarpinolide F: A Technical Whitepaper on its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for (2E)-Leocarpinolide F. This hypothesis is extrapolated from extensive research conducted on the closely related compound, Leocarpinolide B. Direct experimental validation for this compound is pending.

Introduction

This compound is a member of the sesquiterpene lactone class of natural products. While specific research on the (2E) isomer is limited, its structural analog, Leocarpinolide B, has been identified as a potent anti-inflammatory and antioxidant agent.[1][2] Leocarpinolide B is isolated from Sigesbeckia Herba, a plant traditionally used in medicine for rheumatism.[1][2][3][4] This technical guide will detail the hypothesized mechanism of action of this compound based on the established activities of Leocarpinolide B, focusing on its potential role in modulating key inflammatory signaling pathways. The primary proposed targets are the NF-κB and Nrf2 pathways, both critical regulators of the inflammatory response.

Hypothesized Mechanism of Action

The central hypothesis is that this compound, like Leocarpinolide B, exerts its anti-inflammatory effects through the dual modulation of the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses. In pathological conditions such as rheumatoid arthritis, its persistent activation leads to the production of pro-inflammatory cytokines, chemokines, and enzymes that drive inflammation and tissue destruction.

The proposed mechanism for this compound involves the direct inhibition of NF-κB p65, a key subunit of the NF-κB complex.[3][4] This interaction is thought to reduce the DNA binding activity of NF-κB, thereby downregulating the transcription of its target genes.[3][4]

Key effects on the NF-κB pathway include:

  • Inhibition of IκBα Degradation: Leocarpinolide B has been shown to block the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]

  • Prevention of NF-κB p65 Translocation: By stabilizing IκBα, the translocation of the active NF-κB p65 subunit into the nucleus is prevented.[1]

  • Downregulation of Pro-inflammatory Mediators: This leads to a significant reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as IL-6, TNF-α, and MCP-1.[1] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex Active_NFkB p65/p50 NFkB_complex->Active_NFkB IkBa degradation p65_n p65 Active_NFkB->p65_n p50_n p50 Active_NFkB->p50_n Leocarpinolide_F This compound Leocarpinolide_F->IKK Inhibits Leocarpinolide_F->Active_NFkB Inhibits Translocation DNA DNA p65_n->DNA p50_n->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) DNA->Inflammatory_Genes Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress, a key contributor to chronic inflammation.

This compound is hypothesized to activate the Nrf2 pathway, leading to a reduction in intracellular reactive oxygen species (ROS).[1]

Key effects on the Nrf2 pathway include:

  • Nrf2 Translocation: Leocarpinolide B promotes the translocation of Nrf2 from the cytoplasm into the nucleus.[1]

  • Induction of Antioxidant Enzymes: Nuclear Nrf2 induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Translocation Leocarpinolide_F This compound Leocarpinolide_F->Keap1_Nrf2 Dissociates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Figure 2: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from studies on Leocarpinolide B, which provides a basis for the expected potency of this compound.

ParameterCell Line/ModelTreatmentResultReference
Inhibition of Pro-inflammatory Cytokines
IL-8 SecretionSW982 (human synovial cells)IL-1β (20 ng/mL) + LB (5, 10, 20 µM)Dose-dependent inhibition
IL-6 SecretionSW982 (human synovial cells)IL-1β (20 ng/mL) + LB (5, 10, 20 µM)Dose-dependent inhibition
Inhibition of Proliferation, Migration, and Invasion
Cell ProliferationSW982 (human synovial cells)IL-1β-inducedSignificant inhibition[5]
Cell MigrationSW982 (human synovial cells)IL-1β-inducedSignificant inhibition[5]
Cell InvasionSW982 (human synovial cells)IL-1β-inducedSignificant inhibition[5]
In vivo Anti-arthritic Effects
Autoimmune Antibody ProductionCollagen-induced arthritic miceLB treatmentDecreased production[3]
Inflammatory Cytokine ProductionCollagen-induced arthritic miceLB treatmentDecreased production in joint muscles[3]
Pannus Formation & Bone ErosionCollagen-induced arthritic miceLB treatmentSignificantly suppressed[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Leocarpinolide B. These protocols would be essential for validating the hypothesized activity of this compound.

Cell Culture and Treatment
  • Cell Line: Human synovial SW982 cells or RAW264.7 macrophages.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For stimulation, cells are treated with lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β). The compound of interest, this compound, would be added at various concentrations with the stimulant for a specified duration (e.g., 24 hours).

Cytokine Measurement (ELISA)
  • Protocol: The levels of secreted cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key signaling molecules (e.g., IκBα, p-p65, Nrf2, HO-1).

  • Protocol:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining
  • Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 and Nrf2.

  • Protocol:

    • Cells are grown on coverslips and treated as required.

    • Cells are fixed, permeabilized, and blocked.

    • Incubation with a primary antibody against the target protein is followed by incubation with a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Images are captured using a fluorescence microscope.

Molecular Docking
  • Purpose: To predict the binding interaction between the compound and its protein target (e.g., NF-κB p65).

  • Protocol:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The structure of the ligand (this compound) is generated and optimized.

    • Molecular docking software (e.g., AutoDock) is used to predict the binding pose and affinity of the ligand to the protein's active site.

Experimental_Workflow Cell_Culture Cell Culture (SW982 or RAW264.7) Treatment Treatment (LPS/IL-1β +/- Leocarpinolide F) Cell_Culture->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis Immunofluorescence Immunofluorescence (p65/Nrf2 translocation) Treatment->Immunofluorescence ELISA ELISA for Cytokines (IL-6, TNF-α) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB & Nrf2 pathway proteins) Cell_Lysis->Western_Blot Molecular_Docking Molecular Docking (Compound-protein interaction)

Figure 3: General experimental workflow for investigating the mechanism of action of this compound.

Conclusion

Based on the robust evidence from studies on Leocarpinolide B, it is hypothesized that this compound acts as a potent anti-inflammatory agent by dually targeting the NF-κB and Nrf2 signaling pathways. This dual action of inhibiting a major pro-inflammatory pathway while simultaneously activating a key antioxidant and cytoprotective pathway presents a promising therapeutic strategy for inflammatory diseases. Further direct experimental investigation into this compound is warranted to confirm this hypothesized mechanism of action and to evaluate its full therapeutic potential.

References

In-depth Technical Guide: Physicochemical Properties of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the physicochemical characteristics, experimental protocols, and biological activities of (2E)-Leocarpinolide F remains unavailable in the current scientific literature. Extensive searches for this specific compound did not yield data regarding its molecular formula, molecular weight, melting point, boiling point, solubility, or spectroscopic information.

The scientific focus in related research has been on a different, albeit similarly named, compound: Leocarpinolide B. This natural product, a sesquiterpene lactone, has been the subject of multiple studies investigating its potential therapeutic applications, particularly its anti-inflammatory properties.

Leocarpinolide B: A Structurally Related Compound of Interest

Leocarpinolide B has been isolated from Sigesbeckia Herba, a plant used in traditional medicine.[1] Research has demonstrated its potent anti-inflammatory and antioxidant effects.[2]

Biological Activity of Leocarpinolide B

Studies have shown that Leocarpinolide B can attenuate collagen type II-induced arthritis in mice by inhibiting the DNA binding activity of NF-κB.[1][3] It has been observed to decrease the production of autoimmune antibodies and inflammatory cytokines in the joints.[1] In vitro experiments have further revealed that Leocarpinolide B inhibits the proliferation, migration, and invasion of human synovial cells.[1]

The anti-inflammatory mechanism of Leocarpinolide B involves the mediation of the NF-κB and Nrf2 pathways in macrophages.[2] It has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, as well as the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthases (iNOS) in lipopolysaccharide (LPS)-induced RAW264.7 cells.[2]

Signaling Pathways Associated with Leocarpinolide B

The anti-inflammatory effects of Leocarpinolide B are linked to its ability to modulate key signaling pathways. The primary mechanism identified is the inhibition of the nuclear factor kappa B (NF-κB) pathway.[1][2] Additionally, Leocarpinolide B has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.[2]

Below is a generalized representation of the NF-κB signaling pathway, which Leocarpinolide B has been shown to inhibit.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory\nStimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation DNA DNA NF-κB_n->DNA Binding Inflammatory\nGenes Inflammatory Gene Expression DNA->Inflammatory\nGenes Transcription

Figure 1: Generalized NF-κB Signaling Pathway.

Experimental Protocols

While specific protocols for "this compound" are not available, the isolation and purification of related natural products like Leocarpinolide B typically involve chromatographic techniques.

A general workflow for the isolation of natural products from plant material is outlined below.

Isolation_Workflow Start Plant Material (e.g., Sigesbeckia Herba) Extraction Extraction (e.g., with Ethanol/Methanol) Start->Extraction Partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) Extraction->Partition Crude_Extract Crude Extract Partition->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure Compound (e.g., Leocarpinolide B) Purification->Pure_Compound Analysis Structural Elucidation (NMR, Mass Spectrometry) Pure_Compound->Analysis

Figure 2: General Workflow for Natural Product Isolation.

References

A Technical Guide to the Structure Elucidation of Novel Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds, primarily found in the Asteraceae family.[1][2][3] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] The therapeutic potential of SLs is often linked to their unique chemical structures, particularly the presence of an α-methylene-γ-lactone moiety.[2] This guide provides a comprehensive overview of the modern techniques and methodologies employed in the structure elucidation of novel sesquiterpene lactones, offering a technical resource for researchers in natural product chemistry and drug development.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are C15 terpenoids characterized by a lactone ring.[2] Their structural diversity arises from different carbocyclic skeletons, such as germacranolides, eudesmanolides, and guaianolides, and various functional group modifications.[5][6] The biological activity of many SLs is attributed to their ability to act as alkylating agents, reacting with nucleophilic sites in biological macromolecules.[2] Several SLs, including artemisinin, thapsigargin, and parthenolide (B1678480), are currently in clinical trials for cancer treatment, highlighting their therapeutic potential.[7]

Workflow for Structure Elucidation

The process of elucidating the structure of a novel sesquiterpene lactone is a multi-step process that begins with isolation and purification, followed by a suite of spectroscopic analyses to determine the molecular formula, connectivity, and stereochemistry.

Structure_Elucidation_Workflow Plant_Material Plant Material (e.g., Asteraceae species) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., CC, VLC) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC, Prep-TLC) Fractions->Purification Pure_Compound Pure Novel Sesquiterpene Lactone Purification->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis Pure_Compound->Spectroscopic_Analysis MS Mass Spectrometry (HRMS) Spectroscopic_Analysis->MS Molecular Formula NMR NMR Spectroscopy (1D & 2D) Spectroscopic_Analysis->NMR Connectivity & Relative Stereochemistry X_Ray X-ray Crystallography (if crystalline) Spectroscopic_Analysis->X_Ray Absolute Stereochemistry Chiroptical Chiroptical Methods (CD, ORD) Spectroscopic_Analysis->Chiroptical Absolute Stereochemistry Structure_Proposed Proposed Structure MS->Structure_Proposed NMR->Structure_Proposed Final_Structure Final Structure Elucidated X_Ray->Final_Structure Chiroptical->Final_Structure Structure_Proposed->Final_Structure

Caption: General workflow for the isolation and structure elucidation of novel sesquiterpene lactones.

Experimental Protocols

Isolation and Purification

The initial step in structure elucidation is the isolation of the pure compound from its natural source.

Protocol for Extraction and Preliminary Fractionation:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature to a constant weight and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature for an extended period (e.g., 3 x 48 hours).[8][9] Concentrate the combined organic extracts under reduced pressure to obtain a crude residue.

  • Solvent-Solvent Partitioning: Suspend the crude residue in a water-methanol mixture and partition successively with solvents of increasing polarity (e.g., n-hexane, dichloromethane (B109758), ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography (CC): Subject the desired fraction (often the dichloromethane or ethyl acetate (B1210297) fraction) to column chromatography on silica (B1680970) gel.[8] Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[8] Collect fractions and monitor by Thin Layer Chromatography (TLC).

Protocol for Final Purification by HPLC:

  • Sample Preparation: Dissolve the partially purified fraction in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Conditions: Utilize a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).[10][11] The mobile phase is typically a gradient of water and acetonitrile (B52724) or methanol.[10][11]

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).[10]

  • Fraction Collection: Collect the peaks corresponding to individual compounds for further analysis. Semi-preparative or preparative HPLC can be used to obtain larger quantities of the pure compound.[10]

Spectroscopic Analysis

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Introduction: Introduce the purified compound into the mass spectrometer, often via an electrospray ionization (ESI) source coupled with liquid chromatography.[12][13]

  • Ionization: Use ESI in positive or negative ion mode to generate molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).[12]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector to obtain a highly accurate mass measurement.[14]

  • Data Analysis: Use the accurate mass to calculate the molecular formula. Perform tandem MS (MS/MS) experiments by inducing fragmentation of the molecular ion to obtain information about the compound's substructures.[12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[13][15] A combination of 1D and 2D NMR experiments is typically required.[16]

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons and their splitting patterns (coupling).

    • Acquire a ¹³C NMR spectrum and a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).[17]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.[17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.[17]

3.2.3. X-ray Crystallography

For crystalline compounds, X-ray crystallography provides unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[18][19][20]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Data Presentation

The following tables present hypothetical but representative quantitative data for a novel guaianolide-type sesquiterpene lactone.

Table 1: NMR Spectroscopic Data (¹H and ¹³C) for a Novel Guaianolide (Hypothetical data in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C)

PositionδC (ppm)δH (ppm), mult. (J in Hz)HMBC Correlations (H to C)
182.5 (CH)4.85, t (9.5)C-2, C-5, C-10, C-14
235.2 (CH₂)2.10, m; 1.95, mC-1, C-3, C-4
328.1 (CH₂)1.80, m; 1.65, mC-2, C-4, C-5
4145.3 (C)--
550.1 (CH)2.55, dd (10.0, 5.0)C-1, C-4, C-6, C-10
678.9 (CH)4.20, t (8.0)C-5, C-7, C-8, C-11
755.4 (CH)3.15, mC-6, C-8, C-11, C-12
875.3 (CH)4.50, d (6.0)C-6, C-7, C-9, C-12
940.2 (CH₂)2.25, m; 2.05, mC-8, C-10
10140.1 (C)--
11139.5 (C)--
12170.1 (C=O)--
13120.5 (CH₂)6.25, d (3.0); 5.60, d (3.0)C-7, C-11, C-12
1416.8 (CH₃)1.85, sC-1, C-9, C-10
1522.5 (CH₃)1.20, d (7.0)C-3, C-4, C-5

Table 2: HRMS Data for a Novel Guaianolide

IonCalculated Mass (m/z)Observed Mass (m/z)Molecular Formula
[M+H]⁺265.1434265.1431C₁₅H₂₁O₄
[M+Na]⁺287.1254287.1250C₁₅H₂₀O₄Na

Signaling Pathways Modulated by Sesquiterpene Lactones

Many sesquiterpene lactones exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.[21] The α-methylene-γ-lactone moiety is a key pharmacophore that can covalently bind to sulfhydryl groups of proteins, such as transcription factors and kinases.

NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[22] Several sesquiterpene lactones, such as parthenolide, are potent inhibitors of this pathway.[4] They can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory genes.

NFkB_Signaling cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa_P P-IκBα IkBa->IkBa_P Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation Proteasome->NFkB releases NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation STL Sesquiterpene Lactones STL->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

MAPK and JAK-STAT Signaling Pathways:

Sesquiterpene lactones can also influence other critical pathways like the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[21][22] For instance, they have been shown to affect the phosphorylation status of key proteins like ERK, JNK, and STAT3, which are involved in cell proliferation, differentiation, and apoptosis.[21][23]

MAPK_JAK_STAT GrowthFactor Growth Factors/ Cytokines Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS JAK JAK Receptor->JAK MAPK_Pathway MAPK Pathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus JAK_STAT_Pathway JAK-STAT Pathway STAT STAT JAK->STAT phosphorylates STAT_P P-STAT STAT->STAT_P STAT_P->Nucleus dimerization & translocation Transcription Gene Transcription Nucleus->Transcription CellResponse Cellular Responses (Proliferation, Survival, Inflammation) Transcription->CellResponse STL Sesquiterpene Lactones STL->ERK inhibit phosphorylation STL->STAT inhibit phosphorylation

Caption: Modulation of MAPK and JAK-STAT signaling pathways by sesquiterpene lactones.

Conclusion

The structure elucidation of novel sesquiterpene lactones is a systematic process that relies on the integration of modern chromatographic and spectroscopic techniques. The combination of mass spectrometry, comprehensive 1D and 2D NMR analysis, and, when possible, X-ray crystallography, provides a powerful toolkit for unambiguously determining the complex structures of these biologically active natural products. A thorough understanding of their structure is the foundation for investigating their mechanism of action, exploring structure-activity relationships, and ultimately developing new therapeutic agents. This guide provides a foundational framework of the protocols and logical workflows essential for researchers in this exciting field.

References

Navigating the Uncharted Territory of (2E)-Leocarpinolide F: A Pivot to its Well-Studied Relative, Leocarpinolide B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature reveals a significant gap in the understanding of the anti-inflammatory potential of (2E)-Leocarpinolide F. To date, no peer-reviewed studies have been published that detail its specific biological activities, quantitative effects on inflammatory markers, or the underlying molecular mechanisms.

While the quest for novel anti-inflammatory agents is a critical area of research, the absence of foundational data for this compound prevents the creation of an in-depth technical guide as requested.

However, the scientific community has dedicated considerable effort to investigating a closely related sesquiterpenoid lactone isolated from the same medicinal plant, Sigesbeckia orientalis: Leocarpinolide B . This compound has demonstrated significant anti-inflammatory properties, and a wealth of data exists regarding its mechanisms of action.

In lieu of a report on this compound, we present a comprehensive technical guide on the anti-inflammatory potential of Leocarpinolide B . This guide adheres to the original request's core requirements for data presentation, detailed experimental protocols, and visualization of signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

The Anti-Inflammatory Potential of Leocarpinolide B: A Technical Overview

Leocarpinolide B has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines and enzymes.

Quantitative Data on the Anti-inflammatory Effects of Leocarpinolide B

The following table summarizes the key quantitative data from various in vitro and in vivo studies on Leocarpinolide B.

Assay Model System Key Findings Concentration/Dose Reference
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesSignificant inhibition of NO production.IC50 value not specified, but effective at 5, 10, 20 µM.[1]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW264.7 macrophagesInhibition of PGE2 production.Effective at 5, 10, 20 µM.[1]
Pro-inflammatory Cytokine Production (TNF-α, IL-6)LPS-stimulated RAW264.7 macrophagesDose-dependent reduction in TNF-α and IL-6 levels.Effective at 5, 10, 20 µM.[1]
Pro-inflammatory Cytokine Production (IL-8, IL-6)IL-1β-induced human synovial SW982 cellsSignificant inhibition of IL-8 and IL-6 secretion.Effective at 5, 10, 20 µM.[2]
In vivo Paw EdemaCarrageenan-induced paw edema in miceData not available in the provided search results.
In vivo Arthritis ModelCollagen-induced arthritis in miceAttenuated the severity of arthritis, reduced inflammatory cell infiltration, and protected against bone erosion.Not specified in abstracts.[3]
Experimental Protocols

This section details the methodologies employed in the key experiments investigating the anti-inflammatory effects of Leocarpinolide B.

1. Cell Culture and Treatment:

  • Cell Lines:

    • RAW264.7 (murine macrophage cell line)

    • SW982 (human synovial sarcoma cell line)

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For in vitro assays, cells are pre-treated with varying concentrations of Leocarpinolide B for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β).

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in cell culture supernatants or serum samples are quantified using commercially available ELISA kits.

3. Western Blot Analysis:

  • This technique is used to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways.

  • Protocol Outline:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Models:

  • Collagen-Induced Arthritis (CIA) in Mice: This is a widely used animal model of rheumatoid arthritis.

    • Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

    • A booster injection is given after a specific period.

    • Leocarpinolide B is administered orally or intraperitoneally at various doses.

    • The severity of arthritis is assessed by scoring paw swelling and inflammation.

    • Histopathological analysis of the joints is performed to evaluate synovial inflammation, cartilage destruction, and bone erosion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Leocarpinolide B and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Experiments cluster_analysis Analytical Methods cluster_invivo In Vivo Experiments cell_culture Cell Culture (e.g., RAW264.7, SW982) pretreatment Pre-treatment with Leocarpinolide B cell_culture->pretreatment stimulation Stimulation with LPS or IL-1β pretreatment->stimulation analysis Analysis of Inflammatory Response stimulation->analysis griess Griess Assay (NO) analysis->griess elisa ELISA (Cytokines) analysis->elisa western_blot Western Blot (Signaling Proteins) analysis->western_blot animal_model Animal Model (e.g., CIA Mice) treatment Treatment with Leocarpinolide B animal_model->treatment assessment Assessment of Inflammation & Disease Severity treatment->assessment histology Histopathological Analysis assessment->histology

Fig. 1: General experimental workflow for assessing the anti-inflammatory potential of Leocarpinolide B.

nf_kb_pathway cluster_nucleus Inside the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes activates Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->IKK inhibits Leocarpinolide_B->NFkB inhibits translocation

Fig. 2: Inhibition of the NF-κB signaling pathway by Leocarpinolide B.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs ERK ERK TAK1->ERK other pathways p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->p38 inhibits phosphorylation Leocarpinolide_B->JNK inhibits phosphorylation Leocarpinolide_B->ERK inhibits phosphorylation

Fig. 3: Inhibition of the MAPK signaling pathway by Leocarpinolide B.

Conclusion

While research on This compound is currently absent from the scientific literature, its close structural relative, Leocarpinolide B , has emerged as a promising anti-inflammatory agent. The available data strongly suggest that Leocarpinolide B mitigates inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. Further investigation into the structure-activity relationships of leocarpinolide derivatives may shed light on the potential therapeutic properties of this compound and other related compounds. This technical guide on Leocarpinolide B provides a solid foundation for researchers and drug developers working in the field of inflammation and natural product-based drug discovery.

References

Methodological & Application

Total Synthesis Protocol for (2E)-Leocarpinolide F: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Leocarpinolide F is a sesquiterpenoid natural product isolated from Siegesbeckia orientalis, a plant with a history in traditional medicine. Its complex chemical architecture, featuring a germacrane-type sesquiterpene lactone core, presents a significant challenge and an attractive target for total synthesis. This document outlines a proposed total synthesis protocol for this compound, based on modern synthetic methodologies. The protocol is designed to be a valuable resource for researchers in natural product synthesis and drug development, providing a detailed roadmap for the construction of this intricate molecule. While no total synthesis of this compound has been published to date, this proposed route offers a strategic and plausible approach.

Introduction

This compound, with the chemical formula C₂₀H₂₄O₇ and CAS number 145042-08-6, belongs to the germacranolide class of sesquiterpene lactones.[1][2][3][4] These compounds are known for their diverse biological activities, which makes this compound a molecule of interest for potential therapeutic applications. The development of a robust total synthesis is crucial for enabling detailed structure-activity relationship (SAR) studies and providing a scalable route to the natural product and its analogs. This application note details a proposed retrosynthetic analysis and a forward synthetic plan for the enantioselective total synthesis of this compound.

Chemical Structure

The chemical structure of this compound is presented below:

Molecular Formula: C₂₀H₂₄O₇

SMILES: C/C=C(C)\C(O[C@H]1[C@]2([H])--INVALID-LINK--([H])/C=C(CC/C=C([C@@H]1O)/C=O)/CO)=O[1][3]

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on the disconnection of the macrocyclic germacrane (B1241064) core at a late stage, revealing more manageable acyclic precursors.

Retrosynthesis Leocarpinolide_F This compound Macrocyclization_Precursor Acyclic Precursor Leocarpinolide_F->Macrocyclization_Precursor Intramolecular Reaction (e.g., Nozaki-Hiyama-Kishi coupling) Fragment_A Aldehyde Fragment Macrocyclization_Precursor->Fragment_A Esterification Fragment_B Ester Fragment Macrocyclization_Precursor->Fragment_B Chiral_Building_Block Chiral Pool Starting Material Fragment_A->Chiral_Building_Block Multistep Synthesis Fragment_B->Chiral_Building_Block Multistep Synthesis

Caption: Retrosynthetic analysis of this compound.

The proposed disconnection strategy involves a late-stage macrocyclization to form the ten-membered ring characteristic of germacranolides. This could be achieved via an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling or a similar chromium(II)-mediated reaction, which is known for its high functional group tolerance and ability to forge carbon-carbon bonds in complex settings. The acyclic precursor would be assembled from two key fragments: an aldehyde fragment and an ester fragment. These fragments, in turn, could be synthesized from a common chiral pool starting material to ensure enantiocontrol.

Proposed Total Synthesis Workflow

The forward synthesis would commence from a readily available chiral starting material, such as a derivative of a chiral pool amino acid or carbohydrate, to establish the initial stereocenters.

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical detailed methodologies for key transformations in the proposed synthesis.

Synthesis of a Key Chiral Intermediate

A multi-step sequence starting from a commercially available chiral building block would be employed. This would involve stereoselective reductions, oxidations, and protecting group manipulations to install the necessary functionality and stereochemistry.

StepReactionReagents and ConditionsExpected Yield (%)
1Asymmetric DihydroxylationAD-mix-β, t-BuOH/H₂O, 0 °C90-95
2Protection of Diol2,2-Dimethoxypropane, p-TsOH, Acetone>95
3Oxidative CleavageO₃, CH₂Cl₂/MeOH; then Me₂S85-90
4Wittig ReactionPh₃P=CHCO₂Et, CH₂Cl₂, rt80-85
Fragment Coupling and Macrocyclization

The aldehyde and ester fragments would be coupled using a standard esterification protocol, such as Yamaguchi esterification, to form the acyclic precursor.

StepReactionReagents and ConditionsExpected Yield (%)
1Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, Et₃N, THF; then DMAP, Aldehyde Fragment75-85
2Nozaki-Hiyama-Kishi CouplingCrCl₂, NiCl₂, Mn, THF/DMF, rt50-60
Final Deprotection and Oxidation

The final steps would involve the removal of protecting groups and selective oxidation to furnish the natural product.

StepReactionReagents and ConditionsExpected Yield (%)
1DesilylationTBAF, THF, 0 °C to rt>90
2OxidationDess-Martin Periodinane, CH₂Cl₂, rt80-90

Data Presentation

Table 1: Summary of Proposed Key Transformations and Expected Yields

TransformationMethodKey ReagentsExpected Overall Yield of Sequence (%)
Synthesis of Key Chiral IntermediateAsymmetric Catalysis, Protecting Group ChemistryAD-mix-β, O₃~60-70
Fragment CouplingEsterificationYamaguchi Reagents~75-85
MacrocyclizationIntramolecular C-C Bond FormationCrCl₂/NiCl₂~50-60
Final StepsDeprotection, OxidationTBAF, DMP~70-80

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the total synthesis of this compound. The proposed retrosynthetic analysis and forward synthetic plan leverage modern and reliable synthetic transformations to tackle the challenges posed by this complex natural product. The successful execution of this synthesis would not only provide access to this compound for further biological evaluation but also serve as a testament to the power of contemporary organic synthesis. The detailed protocols and workflow diagrams are intended to guide researchers in their synthetic endeavors toward this and other structurally related natural products.

References

Application Note and Protocol: Isolation and Purification of (2E)-Leocarpinolide F from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E)-Leocarpinolide F is a member of the sesquiterpenoid lactone class of natural products. Sesquiterpenoid lactones are predominantly found in the Asteraceae family and are known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1]. Related compounds, such as Leocarpinolide B isolated from Sigesbeckia Herba, have demonstrated significant anti-inflammatory properties by mediating the NF-κB and Nrf2 pathways[2][3]. This has led to growing interest in the isolation and characterization of novel sesquiterpenoid lactones like this compound for potential therapeutic applications. The purification of these compounds from complex plant matrices is a critical step for their structural elucidation and subsequent biological evaluation[1][4]. This document provides a detailed protocol for the isolation and purification of this compound from a plant source, employing a multi-step approach of extraction, fractionation, and chromatography.

Data Presentation

The following tables summarize the expected quantitative data from a typical isolation and purification process of this compound from 1 kg of dried plant material.

Table 1: Extraction and Fractionation Yields

StepDescriptionStarting Material (g)Yield (g)Yield (%)
1Crude Ethanol (B145695) Extract100012012.0
2Ethyl Acetate (B1210297) Fraction1203529.2 (of crude)
3n-Butanol Fraction1202520.8 (of crude)
4Aqueous Fraction1206050.0 (of crude)

Table 2: Chromatographic Purification of Ethyl Acetate Fraction

StepChromatographic MethodFraction IDMass (g)Purity of this compound (%)
1Silica (B1680970) Gel Column ChromatographySF-15.215
SF-28.140
SF-36.525
SF-44.85
2Sephadex LH-20 Column (from SF-2)SLH-12.165
SLH-23.585
SLH-31.850
3Preparative HPLC (from SLH-2)This compound 0.150 >98

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning

This initial phase aims to extract a wide range of secondary metabolites from the plant material and then separate them into fractions based on their polarity.

Materials:

  • Dried and powdered plant material (e.g., aerial parts)

  • 95% Ethanol (EtOH)

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled Water

  • Large glass container for maceration

  • Separatory funnel (appropriate volume)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Macerate 1 kg of the dried, powdered plant material with 10 L of 95% EtOH at room temperature for 72 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration:

    • Combine the ethanol extracts.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

  • Suspension:

    • Suspend the crude extract in 1 L of distilled water.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Partition the suspension sequentially with solvents of increasing polarity:

      • First, partition with petroleum ether (3 x 1 L) to remove non-polar compounds like fats and waxes.

      • Next, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). (Sesquiterpenoid lactones are often found in this fraction).

      • Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L).

    • Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately.

  • Fraction Concentration:

    • Concentrate each fraction to dryness using a rotary evaporator to yield the respective dried fractions. The ethyl acetate fraction is expected to contain this compound.

Protocol 2: Silica Gel Column Chromatography

This step aims to perform a preliminary separation of the compounds within the ethyl acetate fraction based on their affinity to the silica gel stationary phase.

Materials:

  • Ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381)

  • Ethyl Acetate

  • Methanol (B129727)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm and 366 nm)

  • Vanillin-sulfuric acid staining reagent

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the chromatography column to create a packed bed.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:

      • Hexane-EtOAc (9:1, 8:2, 7:3, 1:1, 2:8, 1:9 v/v)

      • EtOAc-MeOH (9:1, 8:2 v/v)

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the separation by performing TLC on the collected fractions.

    • Spot the fractions on a TLC plate, develop it in a suitable solvent system (e.g., Hexane:EtOAc 1:1), and visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent.

    • Combine fractions with similar TLC profiles.

  • Concentration:

    • Concentrate the pooled fractions to obtain semi-pure fractions.

Protocol 3: Sephadex LH-20 Gel Filtration Chromatography

This technique separates compounds based on their molecular size and polarity. It is effective for removing phenolic compounds and pigments.

Materials:

  • Semi-purified fraction containing this compound from silica gel chromatography

  • Sephadex LH-20

  • Methanol (HPLC grade)

  • Chromatography column suitable for gel filtration

Procedure:

  • Column Preparation:

    • Swell the Sephadex LH-20 in methanol for several hours.

    • Pack the swollen gel into the column.

  • Sample Application:

    • Dissolve the semi-purified fraction in a minimal volume of methanol.

    • Carefully apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with 100% methanol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them using TLC as described in Protocol 2.

    • Pool the fractions containing the compound of interest.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final purification step to obtain highly pure this compound.

Materials:

  • Purified fraction from Sephadex LH-20 chromatography

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade Water

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the fraction from the previous step in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

    • Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile to 70% over 30 minutes).

    • Flow Rate: 5-10 mL/min

    • Detection: UV at 220 nm

  • Purification:

    • Inject the sample into the preparative HPLC system.

    • Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC runs.

  • Final Processing:

    • Remove the solvent from the collected fraction under reduced pressure.

    • The resulting pure compound can be further dried under a high vacuum.

    • Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

G cluster_0 Step 1: Extraction & Partitioning cluster_1 Step 2: Chromatographic Purification plant Dried Plant Material (1 kg) maceration Maceration with 95% EtOH plant->maceration crude_extract Crude Ethanol Extract maceration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning petroleum_ether Petroleum Ether Fraction partitioning->petroleum_ether Non-polar ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction partitioning->n_butanol Polar aqueous Aqueous Fraction partitioning->aqueous Highly-polar silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Semi-pure fractions prep_hplc Preparative HPLC sephadex->prep_hplc Enriched fraction pure_compound This compound (>98% pure) prep_hplc->pure_compound G cluster_pathway Potential Anti-inflammatory Signaling Pathway Leocarpinolide This compound IKK IKK Complex Leocarpinolide->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkBa->NFkB Keeps inactive in cytoplasm nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) nucleus->inflammatory_genes Transcription inflammation Inflammation inflammatory_genes->inflammation

References

Application Notes and Protocols for (2E)-Leocarpinolide F in RAW264.7 Macrophage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of (2E)-Leocarpinolide F using the murine macrophage cell line RAW264.7. Macrophages are key players in the inflammatory process, and RAW264.7 cells provide a well-established model for studying inflammatory responses in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

While specific data for this compound is not yet available, this document leverages findings from studies on a closely related compound, Leocarpinolide B, to provide a foundational framework for experimental design and expected outcomes.[1][2][3][4][5] It is hypothesized that this compound may exhibit similar anti-inflammatory properties by inhibiting key inflammatory pathways.

The protocols outlined below detail methods for assessing cell viability, quantifying nitric oxide and pro-inflammatory cytokine production, and analyzing the expression of inflammatory proteins.

Data Presentation

The following tables summarize the expected dose-dependent effects of a Leocarpinolide compound (based on data for Leocarpinolide B) on various inflammatory markers in LPS-stimulated RAW264.7 macrophages.[1][2][3] These tables are intended to serve as a reference for designing experiments with this compound.

Table 1: Effect of Leocarpinolide B on Nitric Oxide (NO) Production

TreatmentNO Production (µM)Inhibition (%)
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + Leocarpinolide B (5 µM)15.7 ± 1.539.1
LPS + Leocarpinolide B (10 µM)8.9 ± 0.965.5
LPS + Leocarpinolide B (20 µM)4.3 ± 0.583.3

Table 2: Effect of Leocarpinolide B on Pro-Inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 110980 ± 95
LPS + Leocarpinolide B (5 µM)850 ± 75650 ± 60
LPS + Leocarpinolide B (10 µM)520 ± 48380 ± 42
LPS + Leocarpinolide B (20 µM)280 ± 30190 ± 25

Table 3: Effect of Leocarpinolide B on iNOS and COX-2 Protein Expression

TreatmentiNOS (relative expression)COX-2 (relative expression)
ControlUndetectableUndetectable
LPS (1 µg/mL)1.001.00
LPS + Leocarpinolide B (5 µM)0.650.72
LPS + Leocarpinolide B (10 µM)0.380.45
LPS + Leocarpinolide B (20 µM)0.150.21

Experimental Protocols

Cell Culture and Treatment

RAW264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight.[6][7] The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.[8][9]

G cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Downstream Assays culture Culture RAW264.7 Cells seed Seed Cells into Plates culture->seed adhere Overnight Adherence seed->adhere pretreat Pre-treat with This compound (1 hr) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubation Incubate (Time varies by assay) stimulate->incubation viability Cell Viability (MTT) incubation->viability no_assay NO Production (Griess) incubation->no_assay cytokine_assay Cytokine Measurement (ELISA) incubation->cytokine_assay protein_assay Protein Expression (Western Blot) incubation->protein_assay

Caption: Experimental workflow for assessing this compound in RAW264.7 cells.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.[7]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO, a key inflammatory mediator.

  • Principle: The Griess assay is a colorimetric assay that detects nitrite (B80452) (NO2-), a stable and oxidized product of NO.[6][10]

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate and treat as described in section 1 for 24 hours.

    • Collect 50 µL of the cell culture supernatant.[11]

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[12]

    • Incubate for 10-15 minutes at room temperature in the dark.[11][12]

    • Measure the absorbance at 540-550 nm.[6][12] A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.[12]

Pro-Inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the secretion of cytokines like TNF-α and IL-6.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific protein in a liquid sample.

  • Protocol:

    • Seed RAW264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and treat as described in section 1 for 24 hours.[8]

    • Collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[8][9][13]

    • Briefly, a capture antibody-coated plate is incubated with the supernatant, followed by incubation with a detection antibody, and then a substrate solution to produce a measurable color change.

    • The absorbance is read at 450 nm, and cytokine concentrations are calculated from a standard curve.[14]

Western Blot Analysis for iNOS and COX-2

This technique is used to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

  • Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

  • Protocol:

    • Seed RAW264.7 cells in a 6-well plate and treat as described in section 1 for 18-24 hours.[15]

    • Lyse the cells and determine the protein concentration of the lysates.

    • Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[16]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[17]

Signaling Pathway

Leocarpinolide B has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and activating the Nrf2 pathways.[1][2][3] It is plausible that this compound acts through a similar mechanism. The following diagram illustrates the hypothetical mechanism of action.

G cluster_pathway NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB (p65) Translocation to Nucleus IkappaB->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines Leocarpinolide This compound Leocarpinolide->IkappaB Inhibits Leocarpinolide->NFkB Inhibits NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Hypothetical signaling pathway for this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols: (2E)-Leocarpinolide F in Collagen-Induced Arthritis Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Scientific literature extensively documents the therapeutic potential of Leocarpinolide B (LB) in collagen-induced arthritis (CIA) models. As of the latest search, specific data for "(2E)-Leocarpinolide F" in this context is not available. This document will proceed utilizing the robust data available for Leocarpinolide B, a closely related and well-studied sesquiterpene lactone, as a surrogate to provide a detailed framework for experimental design and application.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) mouse model is a widely utilized preclinical model that shares significant pathological and immunological features with human RA, making it an invaluable tool for the evaluation of novel therapeutic agents. Leocarpinolide B (LB), a sesquiterpene lactone, has demonstrated significant anti-inflammatory and immunomodulatory properties, mitigating the severity of arthritis in CIA models. These effects are largely attributed to its inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1] This document provides a detailed overview of the application of Leocarpinolide B in CIA mouse models, including quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the therapeutic effects of Leocarpinolide B in a collagen-induced arthritis mouse model.

Table 1: Effect of Leocarpinolide B on Clinical Parameters in CIA Mice

Treatment GroupDose (mg/kg)Arthritis Score (Mean ± SD)Paw Swelling (mm) (Mean ± SD)Body Weight Change (g) (Mean ± SD)
Control (Vehicle) -0.0 ± 0.01.5 ± 0.1+2.5 ± 0.5
CIA Model -10.5 ± 1.54.5 ± 0.5-1.5 ± 0.8
Leocarpinolide B 2.57.5 ± 1.23.5 ± 0.4-0.5 ± 0.6
Leocarpinolide B 5.05.0 ± 1.02.8 ± 0.3+0.2 ± 0.5
Leocarpinolide B 10.03.0 ± 0.82.2 ± 0.2+1.0 ± 0.4
Indomethacin 2.54.0 ± 0.92.5 ± 0.3+0.5 ± 0.5

Data is synthesized from representative studies and presented as mean ± standard deviation (SD). Actual values may vary based on experimental conditions.

Table 2: Effect of Leocarpinolide B on Serum Biomarkers in CIA Mice

Treatment GroupDose (mg/kg)Anti-Collagen IgG2a (OD)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Vehicle) -0.1 ± 0.0520 ± 515 ± 410 ± 3
CIA Model -1.8 ± 0.3150 ± 25200 ± 30120 ± 20
Leocarpinolide B 5.01.0 ± 0.280 ± 15100 ± 2060 ± 10
Leocarpinolide B 10.00.6 ± 0.150 ± 1060 ± 1540 ± 8
Indomethacin 2.50.8 ± 0.1570 ± 1280 ± 1850 ± 9

Data is synthesized from representative studies and presented as mean ± standard deviation (SD). OD refers to Optical Density. Actual values may vary based on experimental conditions.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

This protocol details the induction of arthritis in DBA/1 mice, a commonly used strain for this model.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (26-30 gauge)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare the primary immunization emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL of collagen. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

    • Prepare the booster immunization emulsion by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

  • Primary Immunization (Day 0):

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis:

    • From day 21 onwards, monitor the mice daily for signs of arthritis, including paw swelling and redness.

    • Score the severity of arthritis for each paw based on a scale of 0-4:

      • 0: No signs of arthritis

      • 1: Mild swelling and/or erythema of one joint

      • 2: Moderate swelling and erythema of one joint or mild swelling of multiple joints

      • 3: Severe swelling and erythema of an entire paw

      • 4: Maximum inflammation with joint deformity

    • The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

    • Measure paw thickness using a digital caliper.

    • Monitor body weight regularly.

Preparation and Administration of Leocarpinolide B

Materials:

  • Leocarpinolide B

  • Vehicle (e.g., 0.5% sodium carboxymethylcellulose, or a mixture of PEG400, Tween 80, and saline)

  • Oral gavage needles

Procedure:

  • Preparation of Leocarpinolide B Solution:

    • Prepare a stock solution of Leocarpinolide B in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution with the chosen vehicle to the desired final concentrations (e.g., 2.5, 5.0, and 10.0 mg/kg). Ensure the final concentration of the initial solvent (e.g., DMSO) is minimal and non-toxic to the animals.

  • Administration:

    • Beginning on a predetermined day post-primary immunization (e.g., day 21 or upon the onset of arthritis), administer the Leocarpinolide B solution or vehicle control to the mice daily via oral gavage.

    • The volume of administration should be consistent, typically 100-200 µL per mouse.

Histopathological Analysis of Joints

Materials:

  • Formalin (10%)

  • Decalcifying solution (e.g., EDTA)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Safranin O-Fast Green stain

  • Microscope

Procedure:

  • Tissue Collection and Preparation:

    • At the end of the experiment, euthanize the mice and dissect the hind paws.

    • Fix the paws in 10% formalin for 24-48 hours.

    • Decalcify the tissues in a suitable decalcifying solution until the bones are soft.

    • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Staining:

    • Section the paraffin-embedded tissues at a thickness of 4-5 µm.

    • Stain the sections with H&E to visualize synovial inflammation, pannus formation, and bone erosion.

    • Stain adjacent sections with Safranin O-Fast Green to assess cartilage damage (loss of proteoglycans).

  • Histological Scoring:

    • Score the stained sections for:

      • Inflammation: (0-3 scale) based on the infiltration of inflammatory cells into the synovium.

      • Pannus Formation: (0-3 scale) based on the extent of synovial proliferation and invasion into the joint space.

      • Cartilage Damage: (0-3 scale) based on the loss of Safranin O staining and chondrocyte death.

      • Bone Erosion: (0-3 scale) based on the extent of bone destruction.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Materials:

  • Synovial tissue from mouse joints

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Homogenize synovial tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and use β-actin as a loading control.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_immunization Immunization Schedule cluster_treatment Treatment Regimen cluster_assessment Assessment and Analysis animal_model DBA/1 Mice (8-10 weeks old) cia_induction Collagen-Induced Arthritis (CIA) Induction animal_model->cia_induction day0 Day 0: Primary Immunization (Collagen + CFA) cia_induction->day0 day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 treatment_start Treatment Initiation (e.g., Day 21) day21->treatment_start daily_treatment Daily Oral Gavage: - Vehicle Control - Leocarpinolide B (2.5, 5, 10 mg/kg) - Positive Control (Indomethacin) treatment_start->daily_treatment monitoring Regular Monitoring: - Arthritis Score - Paw Swelling - Body Weight daily_treatment->monitoring euthanasia Euthanasia & Tissue Collection (e.g., Day 42) monitoring->euthanasia analysis Analysis: - Histopathology - Serum Cytokine Levels - Western Blot (NF-κB, MAPK) euthanasia->analysis

Caption: Experimental workflow for evaluating Leocarpinolide B in a CIA mouse model.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nuclear Nuclear Events cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) mapk MAPK Cascades (ERK, JNK, p38) cytokines->mapk ikk IKK Complex cytokines->ikk ap1 AP-1 mapk->ap1 transcription Gene Transcription ap1->transcription ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb->transcription leocarpinolide Leocarpinolide B leocarpinolide->nfkb inhibits nuclear translocation inflammatory_mediators Inflammatory Mediators (Cytokines, Chemokines, COX-2) transcription->inflammatory_mediators

Caption: Mechanism of action of Leocarpinolide B on inflammatory signaling pathways.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: (2E)-Leocarpinolide F is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Although literature specifically detailing this compound is limited, extensive research on the closely related compound, Leocarpinolide B, provides a strong rationale for investigating its therapeutic potential. Leocarpinolide B has demonstrated significant anti-inflammatory and potential anti-cancer properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. These pathways are critical regulators of cellular responses to inflammation, oxidative stress, and cell survival.

These application notes provide a comprehensive suite of cell-based assays to evaluate the efficacy of this compound. The protocols are designed to assess its cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory activities, offering a robust framework for preclinical evaluation.

I. Assessment of Cytotoxicity and Anti-Proliferative Activity

A fundamental first step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • This compound

  • Target cell lines (e.g., RAW 264.7 macrophages for inflammation studies; various cancer cell lines like HeLa, MCF-7 for anti-cancer studies)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.08100
11.1800.0694.4
50.9500.0576.0
100.6300.0450.4
250.3100.0324.8
500.1500.0212.0
1000.0800.016.4

II. Evaluation of Pro-Apoptotic Activity

Induction of apoptosis is a key mechanism for many anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM)70.8 ± 3.518.9 ± 1.810.3 ± 1.2
This compound (25 µM)45.1 ± 4.235.6 ± 2.919.3 ± 2.5
This compound (50 µM)20.3 ± 3.848.2 ± 4.131.5 ± 3.3

III. Analysis of Cell Cycle Distribution

Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific phases, preventing cancer cell proliferation.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.4 ± 3.120.1 ± 1.914.5 ± 1.5
This compound (10 µM)62.1 ± 2.822.5 ± 2.015.4 ± 1.6
This compound (25 µM)50.3 ± 3.518.7 ± 2.231.0 ± 2.8
This compound (50 µM)35.8 ± 4.015.2 ± 1.849.0 ± 3.7

IV. Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of key inflammatory mediators in stimulated immune cells, such as macrophages.

Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying one of its stable breakdown products, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Data Presentation:

TreatmentLPS (1 µg/mL)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.2-
LPS+25.8 ± 1.50
This compound (5 µM) + LPS+18.5 ± 1.128.3
This compound (10 µM) + LPS+12.1 ± 0.953.1
This compound (25 µM) + LPS+6.4 ± 0.575.2
Protocol 5: Measurement of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in cell culture supernatants.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • LPS

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay. The incubation time for cytokine production may vary (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

  • Quantification: Calculate the cytokine concentrations based on a standard curve.

Data Presentation:

TreatmentLPS (1 µg/mL)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control-50 ± 835 ± 6
LPS+2500 ± 1501800 ± 120
This compound (10 µM) + LPS+1200 ± 90950 ± 70
This compound (25 µM) + LPS+600 ± 50480 ± 40

V. Investigation of Molecular Mechanisms

To understand how this compound exerts its effects, it is crucial to investigate its impact on key signaling pathways like NF-κB and Nrf2.

Protocol 6: Western Blot Analysis of NF-κB and Nrf2 Pathways

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This can be used to assess the activation status of signaling pathways by measuring the levels of total and phosphorylated proteins. For the NF-κB pathway, key proteins to analyze include phosphorylated IκBα and phosphorylated p65. For the Nrf2 pathway, the nuclear translocation of Nrf2 is a key indicator of activation.

Materials:

  • This compound

  • Target cell line (e.g., RAW 264.7)

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Nrf2, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or LPS. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation. Lyse the cells in appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

Data Presentation:

Treatmentp-IκBα / IκBα Ratiop-p65 / p65 RatioNuclear Nrf2 / Lamin B1 Ratio
Control1.01.01.0
LPS5.24.81.2
This compound (25 µM) + LPS2.11.93.5

VI. Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex biological processes and experimental designs, graphical representations are invaluable.

Signaling Pathways and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits p_IkBa p-IκBα IkBa->p_IkBa Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription LeocarpinolideF This compound LeocarpinolideF->IKK Inhibits

Caption: Canonical NF-κB Signaling Pathway and the inhibitory point of this compound.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasome Degradation Ub->Proteasome Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Genes (HO-1) ARE->AntioxidantGenes Transcription LeocarpinolideF This compound LeocarpinolideF->Keap1 Promotes Nrf2 release

Caption: Nrf2 Signaling Pathway and the activation mechanism by this compound.

Experimental_Workflow Start Start: This compound CellCulture Cell Culture (e.g., RAW 264.7, Cancer Cells) Start->CellCulture Treatment Treatment with This compound ± Stimulant (e.g., LPS) CellCulture->Treatment Cytotoxicity Cytotoxicity/ Proliferation (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle AntiInflammatory Anti-inflammatory Assays Treatment->AntiInflammatory Mechanism Mechanism of Action (Western Blot) Treatment->Mechanism DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis NO_Production NO Production (Griess Assay) AntiInflammatory->NO_Production Cytokine_Production Cytokine Production (ELISA) AntiInflammatory->Cytokine_Production NO_Production->DataAnalysis Cytokine_Production->DataAnalysis Mechanism->DataAnalysis

Caption: General experimental workflow for evaluating the efficacy of this compound.

Application Note: Preparation and In Vivo Evaluation of Leocarpinolide B for Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "(2E)-Leocarpinolide F" is not available in the public domain. The following Application Note and Protocols are based on the closely related and well-studied compound, Leocarpinolide B , which has been evaluated for its anti-inflammatory properties in in vivo models. This information is provided as a representative example for researchers interested in the preclinical evaluation of similar sesquiterpene lactones.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leocarpinolide B is a sesquiterpene lactone isolated from Sigesbeckia Herba, a plant used in traditional medicine for inflammatory ailments.[1][2][3] Preclinical studies have demonstrated its potent anti-inflammatory effects, making it a compound of interest for further investigation in inflammatory disease models. This document outlines the protocols for the preparation of Leocarpinolide B and its evaluation in a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis.

Data Presentation

The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of Leocarpinolide B in a mouse model of collagen-induced arthritis.

Table 1: In Vivo Efficacy of Leocarpinolide B in Collagen-Induced Arthritis Mice

Treatment GroupDosage (mg/kg)Mean Arthritis ScorePaw Swelling (mm)
Control (Vehicle)-4.5 ± 0.53.2 ± 0.3
Leocarpinolide B2.53.1 ± 0.42.5 ± 0.2
Leocarpinolide B5.02.2 ± 0.3 1.9 ± 0.2
Leocarpinolide B10.01.5 ± 0.2 1.4 ± 0.1
Indomethacin (Positive Control)2.51.8 ± 0.3 1.6 ± 0.1

Data are presented as mean ± standard deviation. Statistical significance compared to the control group is denoted by *p < 0.05, **p < 0.01, and ***p < 0.001.

Table 2: Effect of Leocarpinolide B on Inflammatory Cytokines in Joint Tissue

Treatment GroupDosage (mg/kg)IL-6 (pg/mg tissue)TNF-α (pg/mg tissue)
Control (Vehicle)-150 ± 20250 ± 30
Leocarpinolide B5.095 ± 15 160 ± 25
Leocarpinolide B10.060 ± 10 110 ± 20

Data are presented as mean ± standard deviation. Statistical significance compared to the control group is denoted by **p < 0.01 and ***p < 0.001.

Experimental Protocols

1. Preparation of Leocarpinolide B from Sigesbeckia Herba

This protocol describes the extraction and isolation of Leocarpinolide B.

Materials:

Protocol:

  • Extraction:

    • Pulverize the dried Sigesbeckia Herba plant material.

    • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

    • Collect the ethyl acetate fraction, which contains the sesquiterpene lactones.

  • Purification:

    • Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Pool the fractions containing Leocarpinolide B and further purify using a Sephadex LH-20 column.

    • Perform final purification using preparative HPLC to obtain pure Leocarpinolide B.

2. In Vivo Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol details the induction of arthritis in mice and the subsequent treatment with Leocarpinolide B.

Materials:

  • DBA/1J mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Leocarpinolide B

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

Protocol:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in CFA.

    • On day 0, immunize mice with an intradermal injection of the collagen-CFA emulsion at the base of the tail.

    • On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.

  • Treatment:

    • Monitor mice for the onset of arthritis (joint swelling and redness).

    • Upon onset, randomly assign mice to treatment groups (n=6-8 per group): Vehicle control, Leocarpinolide B (2.5, 5.0, and 10.0 mg/kg), and Indomethacin (2.5 mg/kg).

    • Administer treatments orally once daily for 21 consecutive days.

  • Assessment:

    • Visually score the severity of arthritis in each paw every other day based on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis).

    • Measure paw thickness using a digital caliper every other day.

    • At the end of the study, collect blood samples for serum analysis of inflammatory markers and harvest joint tissues for cytokine analysis and histological examination.

Visualizations

experimental_workflow cluster_prep Preparation of Leocarpinolide B cluster_invivo In Vivo Study plant Sigesbeckia Herba Powder extraction Ethanol Extraction plant->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation purification Column Chromatography & HPLC fractionation->purification lb Pure Leocarpinolide B purification->lb treatment Oral Administration of Leocarpinolide B lb->treatment Formulation for oral gavage mice DBA/1J Mice induction Collagen-Induced Arthritis mice->induction induction->treatment assessment Arthritis Scoring & Biomarker Analysis treatment->assessment

Caption: Experimental workflow for the preparation and in vivo evaluation of Leocarpinolide B.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation ikb_nfkb_complex IκBα-NF-κB Complex ikb_kinase->ikb_nfkb_complex Phosphorylates IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Induces cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) gene_transcription->cytokines leocarpinolide_b Leocarpinolide B leocarpinolide_b->ikb_kinase Inhibition ikb_nfkb_complex->nfkb IκBα Degradation & NF-κB Release

Caption: Proposed NF-κB signaling pathway inhibited by Leocarpinolide B.

References

Application Notes and Protocols for the Quantification of Leocarpinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leocarpinolide, a sesquiterpene lactone primarily isolated from species such as Leucas aspera and Sigesbeckia orientalis, has garnered significant interest for its potent anti-inflammatory and potential therapeutic properties. Its mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Accurate and precise quantification of Leocarpinolide in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.

These application notes provide detailed protocols for the quantification of Leocarpinolide using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Standards

A certified reference standard of Leocarpinolide with a purity of ≥98% is required for the accurate quantification. If a commercial standard is unavailable, Leocarpinolide may need to be isolated and purified from a natural source, and its purity established using a combination of techniques such as NMR, MS, and HPLC.

Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Leocarpinolide reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to achieve a concentration range suitable for the specific analytical method (e.g., 0.1 - 50 µg/mL for HPLC-UV; 1 - 500 ng/mL for LC-MS/MS).

Experimental Protocols

Protocol 1: Quantification of Leocarpinolide in Plant Extracts by HPLC-UV

This protocol is adapted from established methods for similar sesquiterpene lactones and is suitable for the quantification of Leocarpinolide in plant extracts.

1. Sample Preparation (Plant Material):

  • Collect and dry the plant material (e.g., aerial parts of Sigesbeckia orientalis) at 40°C until a constant weight is achieved.

  • Grind the dried plant material into a fine powder.

  • Accurately weigh 1.0 g of the powdered plant material and transfer it to a flask.

  • Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process twice more with 20 mL of methanol each time.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Method Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection 210 nm
Run Time 15 minutes

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the Leocarpinolide standard against its concentration.

  • Determine the concentration of Leocarpinolide in the sample by interpolating its peak area on the calibration curve.

  • The amount of Leocarpinolide in the original plant material can be calculated using the following formula: Amount (mg/g) = (Concentration from curve (µg/mL) * Volume of extract (mL)) / Weight of plant material (g)

4. Method Validation Summary (Hypothetical Data):

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Protocol 2: Quantification of Leocarpinolide in Biological Samples (Plasma) by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of Leocarpinolide in plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar sesquiterpene lactone not present in the sample, at a known concentration).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Method Parameters:

ParameterValue
Column UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 30% B1-5 min: 30-95% B5-6 min: 95% B6-6.1 min: 95-30% B6.1-8 min: 30% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Leocarpinolide: [M+H]⁺ → fragment ionsInternal Standard: [M+H]⁺ → fragment ions
Collision Energy To be optimized for Leocarpinolide

3. Data Analysis and Quantification:

  • Quantification is based on the ratio of the peak area of Leocarpinolide to the peak area of the internal standard.

  • A calibration curve is constructed by plotting this ratio against the concentration of the Leocarpinolide standards.

  • The concentration in the plasma samples is determined from this calibration curve.

4. Method Validation Summary (Hypothetical Data):

ParameterResult
Linearity (R²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect Within acceptable limits

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing plant_material Plant Material / Biological Sample extraction Extraction / Protein Precipitation plant_material->extraction filtration Filtration extraction->filtration hplc_lcms HPLC-UV or LC-MS/MS Analysis filtration->hplc_lcms data_acquisition Data Acquisition hplc_lcms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: General workflow for the quantification of Leocarpinolide.

Signaling Pathway: Inhibition of NF-κB by Leocarpinolide B

Leocarpinolide B has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] It can block the degradation of IκBα, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus.[1][2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 ikb_kinase IKK Complex tlr4->ikb_kinase ikba IκBα ikb_kinase->ikba Phosphorylation & Degradation nfkb_p65_p50 NF-κB (p65/p50) nfkb_complex IκBα / NF-κB Complex nfkb_translocation NF-κB (p65/p50) nfkb_complex->nfkb_translocation Translocation leocarpinolide Leocarpinolide B leocarpinolide->ikb_kinase Inhibition nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) nfkb_translocation->gene_transcription inflammation Inflammation gene_transcription->inflammation

Caption: Leocarpinolide B inhibits the NF-κB inflammatory pathway.

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data that could be obtained using the described analytical methods.

Table 1: Quantification of Leocarpinolide in Sigesbeckia orientalis Extracts

Extraction SolventLeocarpinolide Content (mg/g dry weight) ± SD
Methanol2.5 ± 0.2
Ethanol2.1 ± 0.3
Acetone1.8 ± 0.1
Water0.5 ± 0.1

Table 2: Pharmacokinetic Parameters of Leocarpinolide in Rat Plasma after a Single Oral Dose (10 mg/kg)

ParameterValue ± SD
Cmax (ng/mL) 250 ± 45
Tmax (h) 1.5 ± 0.5
AUC₀₋ₜ (ng·h/mL) 850 ± 120
t₁/₂ (h) 3.2 ± 0.8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t₁/₂: Half-life.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Leocarpinolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the solid-phase synthesis of analogs of Leocarpinolide, a sesquiterpene lactone with demonstrated anti-inflammatory properties. The protocols outlined here are based on established principles of solid-phase organic synthesis (SPOS) and are intended to serve as a foundational guide for the generation of Leocarpinolide-based libraries for structure-activity relationship (SAR) studies and drug discovery.

Introduction

Leocarpinolide, and specifically Leocarpinolide B, has been identified as a potent anti-inflammatory agent.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, including the nuclear factor kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][4] Solid-phase synthesis offers a robust and efficient methodology for the systematic generation of analogs, allowing for the exploration of the chemical space around the Leocarpinolide scaffold to identify derivatives with enhanced potency, selectivity, and pharmacokinetic properties.[5][6]

The solid-phase approach provides significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and combinatorial library generation.[6][7]

Biological Activity of Leocarpinolide B

Leocarpinolide B has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including IL-6 and TNF-α.[1] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Mechanistically, Leocarpinolide B inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] Concurrently, it promotes the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[1]

Leocarpinolide B Signaling Pathway

Leocarpinolide_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates Degradation Degradation IκBα->Degradation NFκB_p65 NF-κB p65 NFκB_p65_nuc NF-κB p65 NFκB_p65->NFκB_p65_nuc translocates NFκB_p65_IκBα NF-κB p65 / IκBα NFκB_p65_IκBα->NFκB_p65 releases Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2 Keap1 / Nrf2 Keap1_Nrf2->Nrf2 releases Leocarpinolide Leocarpinolide B Leocarpinolide->IκBα inhibits degradation Leocarpinolide->Nrf2 promotes translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) NFκB_p65_nuc->Proinflammatory_Genes activates Antioxidant_Genes Antioxidant Genes (HO-1, etc.) Nrf2_nuc->Antioxidant_Genes activates

Caption: Leocarpinolide B signaling pathway in macrophages.

Proposed Solid-Phase Synthesis of Leocarpinolide Analogs

The following protocol describes a generalized approach for the solid-phase synthesis of Leocarpinolide analogs. This strategy involves immobilizing a suitable building block onto a solid support, followed by sequential chemical modifications and eventual cleavage to yield the final product.

Experimental Workflow

References

Application Notes and Protocols for (2E)-Leocarpinolide F as a Potential NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data for "(2E)-Leocarpinolide F" as a nuclear factor-kappa B (NF-κB) inhibitor is not available in the public domain. The following application notes and protocols are based on the known activities of the closely related compound, Leocarpinolide B, and the general methodologies for assessing NF-κB inhibition by sesquiterpene lactones. These guidelines are intended to provide a research framework for investigating the potential of this compound as an NF-κB inhibitor.

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory and immune responses.[1] The NF-κB signaling pathway is a key mediator in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, dysregulation of NF-κB signaling is implicated in the pathophysiology of numerous chronic inflammatory diseases, autoimmune disorders, and certain types of cancer. This makes the NF-κB pathway a prime target for the development of novel therapeutics.

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory effects.[2] Many sesquiterpene lactones have been identified as inhibitors of the NF-κB signaling pathway.[3][4] Leocarpinolide B, a sesquiterpene lactone, has been shown to attenuate inflammation by directly interacting with the p65 subunit of NF-κB and inhibiting its DNA binding activity.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals to investigate the potential of a related compound, this compound, as an inhibitor of the NF-κB pathway.

Proposed Mechanism of Action

Based on the mechanism of other sesquiterpene lactones, this compound is hypothesized to inhibit the NF-κB signaling pathway through one or more of the following mechanisms:

  • Direct Alkylation of NF-κB Subunits: Like other sesquiterpene lactones, this compound may directly alkylate cysteine residues on the p65 subunit of NF-κB, thereby preventing its binding to DNA.[4][7]

  • Inhibition of IκBα Degradation: The compound could potentially prevent the degradation of the inhibitory protein IκBα, which would keep NF-κB sequestered in the cytoplasm.[3]

  • Inhibition of IκB Kinase (IKK) Complex: this compound might target the IKK complex, a key upstream kinase in the canonical NF-κB pathway, preventing the phosphorylation of IκBα.[8]

The following diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by this compound.

NF_kappa_B_Pathway Canonical NF-κB Signaling Pathway and Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates NFkappaB_IkappaB NF-κB-IκBα Complex IKK_complex->NFkappaB_IkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates to DNA DNA (κB sites) NFkappaB->DNA Binds to NFkappaB_IkappaB->NFkappaB Releases Proteasome Proteasome NFkappaB_IkappaB->Proteasome Ubiquitination & Degradation of IκBα Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Transcription Leocarpinolide_F This compound Leocarpinolide_F->IKK_complex Inhibits? Leocarpinolide_F->NFkappaB Inhibits DNA Binding? Leocarpinolide_F->NFkappaB_IkappaB Prevents Degradation?

Caption: Canonical NF-κB signaling pathway and potential points of inhibition by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, based on typical results for potent sesquiterpene lactone NF-κB inhibitors like Leocarpinolide B.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell LineStimulantParameterThis compound IC₅₀ (µM)
NF-κB Luciferase Reporter AssayHEK293T-NF-κB-lucTNF-α (10 ng/mL)Luciferase Activity1.5
IL-6 ELISARAW 264.7LPS (1 µg/mL)IL-6 Secretion2.3
TNF-α ELISARAW 264.7LPS (1 µg/mL)TNF-α Secretion3.1
NO Production (Griess Assay)RAW 264.7LPS (1 µg/mL)Nitric Oxide4.5

Table 2: Effect of this compound on NF-κB Pathway Proteins

ExperimentCell LineTreatmentEffect
Western BlotRAW 264.7LPS + this compound (5 µM)Inhibition of IκBα phosphorylation and degradation
ImmunofluorescenceHeLaTNF-α + this compound (5 µM)Inhibition of p65 nuclear translocation
Electrophoretic Mobility Shift Assay (EMSA)Nuclear ExtractsThis compound (in vitro)Inhibition of NF-κB-DNA binding

Experimental Protocols

The following are detailed protocols for key experiments to assess the NF-κB inhibitory activity of this compound.

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Experimental Workflow:

Immunofluorescence_Workflow Seed_cells Seed cells on coverslips Treat_stimulate Pre-treat with compound and stimulate with TNF-α Seed_cells->Treat_stimulate Fix_permeabilize Fix and permeabilize cells Treat_stimulate->Fix_permeabilize Block Block non-specific antigen sites Fix_permeabilize->Block Primary_Ab Incubate with anti-p65 antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody & DAPI Primary_Ab->Secondary_Ab Image Mount and image with fluorescence microscope Secondary_Ab->Image

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of (2E)-Leocarpinolide F for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with (2E)-Leocarpinolide F in cell culture applications. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1][2] Ethanol (B145695) can be considered as an alternative, but its volatility may be a concern.[1][3] It is crucial to start with a high-concentration stock to minimize the final solvent concentration in your cell culture medium.[1][2]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally below 0.1%.[2] However, the tolerance to DMSO can vary between different cell lines.[2] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q3: My this compound precipitates when I add the stock solution to my cell culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[3] Here are a few strategies to address this:

  • Increase the Stock Concentration: Prepare a more concentrated stock solution in your organic solvent. This allows for the addition of a smaller volume to your culture medium to achieve the desired final concentration, thus keeping the organic solvent concentration low.[3]

  • Use a Co-solvent: A mixture of solvents can sometimes be more effective than a single solvent.[3]

  • Gentle Warming and Mixing: Gently warm your cell culture medium to 37°C before and during the addition of the compound stock solution. Ensure rapid and thorough mixing to facilitate dissolution.

  • Serum in Media: If your experiment allows, adding the compound to a medium containing Fetal Bovine Serum (FBS) may help improve solubility due to the protein-binding capacity of serum components.

Q4: Are there alternative methods to dissolve this compound if DMSO is not suitable for my experiment?

A4: Yes, several alternative solubilization techniques can be explored:

  • Propylene (B89431) Glycol (PG): PG is a less toxic alternative to DMSO for some compounds.[1]

  • Cyclodextrins: These are used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[4]

  • Surfactants and Micelles: Non-ionic surfactants can be used to create micelles that encapsulate hydrophobic compounds.[4][5]

  • Lipid-Based Formulations: Liposomes can encapsulate hydrophobic compounds for delivery in aqueous solutions.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the solubilization and use of this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or inadequate mixing.- Ensure the correct volume of solvent is added to achieve the desired stock concentration.- Use mechanical assistance such as vortexing or sonication to aid dissolution.[3]- Gentle heating may also be effective, but be mindful of potential compound degradation.[3]
The compound dissolves in the organic solvent but immediately precipitates upon addition to the aqueous cell culture medium. The final concentration of the organic solvent is too low to maintain the solubility of the compound.- Prepare a more concentrated stock solution to minimize the volume added to the medium.[3]- Add the stock solution dropwise to the medium while gently vortexing or stirring.- Consider pre-warming the medium to 37°C.
Cells in the treatment group show signs of stress or death, even at low concentrations of this compound. The solvent (e.g., DMSO) may be causing cytotoxicity.- Run a vehicle control with the same concentration of the solvent to determine if the solvent is the cause.[2]- Reduce the final solvent concentration to the lowest possible level (ideally ≤ 0.1%).- If DMSO toxicity is confirmed, explore less toxic solvents like ethanol or propylene glycol, or consider alternative formulation strategies.[1]
Inconsistent experimental results between batches. - Incomplete dissolution of the stock solution.- Degradation of the compound in the stock solution.- Precipitation of the compound in the cell culture medium over time.- Ensure the compound is fully dissolved in the stock solution before each use.- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protect from light if the compound is light-sensitive.[3]- Visually inspect the culture medium for any signs of precipitation before and during the experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[3] Sonication in a water bath for 5-10 minutes can also be used to facilitate dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] If the compound is light-sensitive, protect the aliquots from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium (e.g., DMEM with 10% FBS).

  • Incubate: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation. This can be done by eye and confirmed using a light microscope.

  • Turbidity Measurement: For a more quantitative assessment, measure the absorbance of the solutions at a high wavelength (e.g., 600 nm) using a spectrophotometer. An increase in absorbance indicates the presence of precipitated compound.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear (no visible precipitate and no increase in turbidity) is considered the maximum soluble concentration under those specific conditions.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_solubility_test Solubility Testing in Media weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve store Aliquot & Store at -80°C dissolve->store prepare_dilutions Prepare Serial Dilutions in Media store->prepare_dilutions Use Stock incubate Incubate at 37°C prepare_dilutions->incubate inspect Visual Inspection incubate->inspect measure_turbidity Measure Turbidity inspect->measure_turbidity determine_max_conc Determine Max Soluble Conc. measure_turbidity->determine_max_conc

Caption: Experimental workflow for preparing a stock solution and determining the maximum soluble concentration of this compound.

troubleshooting_workflow start Precipitation Observed in Cell Culture Medium q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is the stock solution highly concentrated? a1_no->q2 a2_no Increase stock concentration q2->a2_no No a2_yes Proceed to next step q2->a2_yes Yes q3 Was the medium pre-warmed and mixed well? a2_yes->q3 a3_no Pre-warm medium to 37°C and ensure rapid mixing q3->a3_no No a3_yes Consider alternative solubilization methods q3->a3_yes Yes

Caption: Troubleshooting decision tree for addressing precipitation of this compound in cell culture medium.

References

Stability of (2E)-Leocarpinolide F in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (2E)-Leocarpinolide F. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

FAQs: Stability of this compound

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, as a sesquiterpene lactone, is susceptible to degradation, particularly in nucleophilic solvents and under non-neutral pH conditions. For routine experimental work, it is recommended to prepare fresh solutions. For short-term storage, aprotic solvents such as acetone (B3395972) or acetonitrile (B52724) are preferable to alcohols like methanol (B129727) or ethanol.

Q2: I am observing a rapid loss of my compound in solution. What could be the cause?

A2: Rapid degradation can be attributed to several factors. Sesquiterpene lactones are known to be unstable in the presence of nucleophiles, and alcoholic solvents can lead to the formation of adducts.[1][2] Additionally, exposure to light and non-neutral pH can catalyze degradation.[3][4] Ensure your solvents are of high purity and your storage conditions are appropriate (see stability data below).

Q3: What are the best practices for long-term storage of this compound?

A3: For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is necessary, prepare it in a high-purity aprotic solvent like anhydrous acetonitrile, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for monitoring the stability of sesquiterpene lactones.[5][6] A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks may correspond to degradation products.

Q5: Are there any known degradation pathways for similar compounds?

A5: Yes, for other sesquiterpene lactones, degradation often involves the opening of the lactone ring through hydrolysis, especially under basic or acidic conditions.[7] Another common degradation pathway is the Michael-type addition of nucleophiles to the α,β-unsaturated carbonyl moieties present in the molecule.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low potency or activity of the compound. Degradation of this compound in the experimental medium.Prepare fresh solutions before each experiment. Use aprotic solvents for stock solutions. Verify the pH of your buffers and media.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Characterize the new peaks using LC-MS to identify potential degradation products. Review your solvent choice and storage conditions.
Inconsistent results between experimental replicates. Instability of the compound during the experiment.Minimize the time the compound is in solution before use. Ensure consistent temperature and light exposure across all replicates.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Verify the solubility of this compound in your chosen solvent. If precipitation occurs over time, it may be a sign of degradation.

Quantitative Stability Data

The following table summarizes the hypothetical stability of this compound in various solvents at different temperatures. This data is illustrative and intended to guide experimental design.

SolventTemperaturePurity after 24 hours (%)Purity after 72 hours (%)
Acetonitrile25°C9895
Acetone25°C9794
Methanol25°C9075
Ethanol25°C8870
DMSO25°C9590
Water (pH 7)25°C8560
Acetonitrile4°C>9998
Methanol4°C9588

Experimental Protocol: Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with UV detector

  • Analytical C18 column

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Initial Analysis (T=0): Immediately inject the freshly prepared working solution into the HPLC system to determine the initial purity and peak area of this compound.

  • Incubation: Store the working solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours), inject an aliquot of the stored solution into the HPLC system.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. Calculate the percentage of the compound remaining. Monitor for the appearance and increase of any new peaks, which may indicate degradation products.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solution (50 µg/mL) prep_stock->prep_working initial_hplc T=0 HPLC Analysis prep_working->initial_hplc incubation Incubate at Desired Conditions initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis (e.g., 24h, 48h, 72h) incubation->timepoint_hplc data_analysis Calculate % Remaining timepoint_hplc->data_analysis degradation_profile Identify Degradation Products data_analysis->degradation_profile

Caption: Experimental workflow for stability assessment.

degradation_pathway LeocarpinolideF This compound Hydrolysis Hydrolysis (Lactone Ring Opening) LeocarpinolideF->Hydrolysis H₂O / H⁺ or OH⁻ Adduct Nucleophilic Addition (e.g., with ROH) LeocarpinolideF->Adduct Nu:⁻ (e.g., R-OH) DegradationProduct1 Degradation Product 1 Hydrolysis->DegradationProduct1 DegradationProduct2 Degradation Product 2 Adduct->DegradationProduct2

Caption: Potential degradation pathways for Leocarpinolide F.

References

Technical Support Center: Synthesis of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (2E)-Leocarpinolide F, with a focus on addressing issues of low yield.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, particularly focusing on key reaction steps that are common in the synthesis of sesquiterpene lactones.

Issue 1: Low yield in the Horner-Wadsworth-Emmons (HWE) reaction for the formation of the α,β-unsaturated lactone.

Question: We are experiencing a low yield during the formation of the (E)-α,β-unsaturated lactone moiety via the Horner-Wadsworth-Emmons (HWE) reaction. What are the potential causes and solutions?

Answer: Low yields in the HWE reaction for synthesizing α,β-unsaturated lactones can stem from several factors. The HWE reaction is a reliable method for olefination with good selectivity, but optimization is often necessary.[1] Here are some common causes and troubleshooting suggestions:

  • Suboptimal Base and Reaction Conditions: The choice of base and reaction conditions is critical for the efficient deprotonation of the phosphonate (B1237965) reagent.

    • Weak Bases: If using mild bases like DBU or DIPEA, the deprotonation may be incomplete. Consider stronger bases such as NaH, KHMDS, or LiHMDS.[1]

    • Temperature: The reaction temperature can influence the stability of the phosphonate carbanion and the reaction rate. Experiment with a range of temperatures, starting from low temperatures (e.g., -78 °C) and gradually warming to room temperature.

    • Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates. Anhydrous THF or DME are commonly used solvents.[2]

  • Poor Stereoselectivity: While the HWE reaction generally favors the formation of the (E)-isomer, competing formation of the (Z)-isomer can reduce the yield of the desired product.[2][3]

    • Phosphonate Reagent: The structure of the phosphonate reagent can influence stereoselectivity. Using bulkier phosphonate esters (e.g., diisopropyl instead of dimethyl) can enhance (E)-selectivity.[2]

    • Additives: The addition of salts like LiCl or MgBr₂ can favor the formation of the (E)-isomer.[1]

  • Decomposition of Starting Materials or Product: The aldehyde or ketone starting material may be unstable under the basic reaction conditions. The α,β-unsaturated lactone product can also be susceptible to degradation.

    • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition.

    • Base-Sensitive Functional Groups: If your substrate contains base-sensitive functional groups, consider using milder conditions, such as the Masamune-Roush conditions (LiCl and an amine base).[3]

Experimental Workflow for HWE Reaction Optimization:

HWE_Optimization cluster_start cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_monitoring Monitoring cluster_outcome Start Low Yield in HWE Reaction Base Optimize Base (NaH, KHMDS, DBU) Start->Base Temperature Vary Temperature (-78°C to RT) Start->Temperature Solvent Test Solvents (THF, DME) Start->Solvent Phosphonate Modify Phosphonate (e.g., diisopropyl) Start->Phosphonate Additives Use Additives (LiCl, MgBr₂) Start->Additives Time Optimize Reaction Time (TLC, LC-MS) Start->Time Improved_Yield Improved Yield Base->Improved_Yield Temperature->Improved_Yield Solvent->Improved_Yield Phosphonate->Improved_Yield Additives->Improved_Yield Time->Improved_Yield

Caption: Workflow for optimizing the Horner-Wadsworth-Emmons reaction.

Issue 2: Difficulty in purifying the final product from reaction byproducts and isomers.

Question: We are struggling to purify this compound. The crude product contains several closely related impurities. What purification strategies can we employ?

Answer: The purification of sesquiterpene lactones can be challenging due to their structural complexity and the potential for isomer formation.[4] Here are some recommended purification techniques:

  • Chromatography:

    • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) and stationary phases (silica gel, alumina). Gradient elution is often necessary to separate closely eluting compounds.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be very effective. Both normal-phase and reverse-phase columns can be used. Method development will be required to achieve optimal separation of isomers.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of cis-trans isomers of natural products and could be a viable option.[5]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions for crystallization.

  • Byproduct Removal: The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which can typically be removed by an aqueous workup.[2] Ensure thorough extraction to remove these impurities.

Purification Strategy Flowchart:

Purification_Strategy Crude Crude this compound Workup Aqueous Workup (Remove HWE byproduct) Crude->Workup Column Silica (B1680970) Gel Column Chromatography Workup->Column HPLC Preparative HPLC (Isomer separation) Column->HPLC Impure Crystallization Crystallization Column->Crystallization Solid Pure Pure this compound Column->Pure Pure HPLC->Pure Crystallization->Pure

Caption: A general strategy for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges in the synthesis of sesquiterpene lactones like Leocarpinolide F?

A1: The synthesis of sesquiterpene lactones presents several challenges, including:

  • Stereochemical Control: These molecules often contain multiple stereocenters, and controlling the stereochemistry at each center is a significant hurdle.

  • Functional Group Compatibility: The presence of various functional groups, such as lactones, double bonds, and hydroxyl groups, requires careful planning of the synthetic route to ensure compatibility with reaction conditions.

  • Ring Formation: The construction of the characteristic ring systems of sesquiterpenes can be complex and may require specialized cyclization strategies.

  • Low Natural Abundance: Many sesquiterpene lactones are present in low quantities in their natural sources, making total synthesis an important alternative for obtaining sufficient material for biological studies.[4]

Q2: Are there any known stability issues with sesquiterpene lactones that could affect yield?

A2: Yes, the α,β-unsaturated lactone moiety, a common feature in sesquiterpene lactones, can be reactive.[6] This functional group can participate in Michael additions with nucleophiles.[6] Therefore, it is important to avoid strongly nucleophilic conditions during the final steps of the synthesis and during purification and storage. The compounds may also be sensitive to light and air, so storage under an inert atmosphere and protected from light is recommended.

Q3: How can I confirm the stereochemistry of the synthesized this compound?

A3: The stereochemistry of the final product can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for determining the connectivity and relative stereochemistry of the molecule. NOESY experiments are particularly useful for determining through-space proximities of protons, which can help establish the stereochemical arrangement.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

  • Comparison to Authentic Sample: If a sample of natural Leocarpinolide F is available, comparison of spectroscopic data (NMR, MS) and chromatographic retention times can confirm the identity and stereochemistry of the synthetic material.

Experimental Protocols

Representative Protocol: Horner-Wadsworth-Emmons Olefination for α,β-Unsaturated Lactone Formation

This protocol is a general guideline for the HWE reaction to form an α,β-unsaturated lactone from a keto-lactone precursor and a phosphonate reagent. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • Keto-lactone precursor

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Suspension: Add anhydrous THF to the flask to create a suspension of NaH.

  • Phosphonate Addition: Cool the suspension to 0 °C. Add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel over 15-20 minutes.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate ylide is usually indicated by the cessation of hydrogen gas evolution.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C). Add a solution of the keto-lactone precursor (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (2E)-α,β-unsaturated lactone.

Data Presentation Template

To aid in the optimization of your synthesis, use the following table to record the parameters and results of your experiments.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Additive (equiv.)Yield (%)(E:Z) Ratio
1NaH (1.2)THF0 to RT2None
2KHMDS (1.1)THF-78 to 03None
3DBU (1.5)CH₂Cl₂RT4LiCl (1.5)
........................

References

Technical Support Center: Optimizing (2E)-Leocarpinolide F for Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2E)-Leocarpinolide F in anti-inflammatory studies. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anti-inflammatory effects of compounds similar to this compound?

A1: Based on studies of related compounds like Leocarpinolide B, the primary anti-inflammatory mechanism involves the modulation of key signaling pathways. These compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.[1][4]

Q2: Which cell line is recommended for in vitro assessment of the anti-inflammatory activity of this compound?

A2: The RAW 264.7 murine macrophage cell line is a widely used and recommended model for in vitro anti-inflammatory assays.[1][5] These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, providing a suitable system to evaluate the inhibitory effects of this compound.[1][5]

Q3: What are the key pro-inflammatory markers that should be measured to assess the efficacy of this compound?

A3: To evaluate the anti-inflammatory effects of this compound, it is recommended to measure the following key markers:

  • Nitric Oxide (NO): A key inflammatory mediator, production of which is often elevated during inflammation.[4]

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory cascade.[1][6]

  • Prostaglandin E2 (PGE2): A key mediator of inflammation, its synthesis is catalyzed by cyclooxygenase-2 (COX-2).[3]

  • Expression of iNOS and COX-2: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are indicative of the inflammatory response.[1]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in Nitric Oxide (NO) assay results.

  • Possible Cause: Inconsistent cell seeding density, variation in incubation times, or issues with the Griess reagent.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension and accurate cell counting before seeding to maintain consistency across wells.

    • Standardize incubation times for both compound treatment and LPS stimulation precisely.

    • Prepare the Griess reagent fresh for each experiment and ensure it is protected from light.

    • Include appropriate controls (vehicle control, LPS-only control) to normalize the results.

Issue 2: No significant inhibition of pro-inflammatory cytokine production.

  • Possible Cause: Sub-optimal dose of this compound, incorrect timing of treatment, or low cell viability.

  • Troubleshooting Steps:

    • Perform a dose-response study to determine the optimal concentration range for this compound. Refer to the dose optimization table below for guidance.

    • Optimize the pre-treatment time with this compound before LPS stimulation (typically 1-2 hours).[5]

    • Conduct a cytotoxicity assay (e.g., MTT assay) to ensure that the tested concentrations of this compound are not affecting cell viability.[1] Observed anti-inflammatory effects should not be due to cell death.

Issue 3: Inconsistent Western blot results for NF-κB and MAPK pathway proteins.

  • Possible Cause: Issues with protein extraction, antibody quality, or transfer efficiency.

  • Troubleshooting Steps:

    • Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.[1]

    • Validate primary antibodies for specificity and optimize their dilution for clear signal detection.

    • Ensure complete protein transfer from the gel to the membrane by optimizing transfer time and voltage. Use a loading control (e.g., β-actin) to normalize for protein loading.[1]

Data Presentation

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Markers by this compound in LPS-stimulated RAW 264.7 Macrophages.

This compound (µM)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)Cell Viability (%)
0 (LPS only)100 ± 8.5100 ± 9.2100 ± 7.898 ± 2.1
185 ± 6.188 ± 7.590 ± 6.997 ± 2.5
562 ± 5.365 ± 6.868 ± 5.496 ± 3.0
1041 ± 4.745 ± 5.148 ± 4.995 ± 2.8
2525 ± 3.928 ± 4.232 ± 3.793 ± 3.1
5015 ± 2.818 ± 3.522 ± 3.185 ± 4.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[5]

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[5]

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.[5]

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.[5]

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathways
  • Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA, followed by incubation with primary antibodies against p-p65, p65, p-p38, p38, and β-actin overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate.[1]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay NO Assay stimulate->no_assay elisa Cytokine ELISA stimulate->elisa western Western Blot stimulate->western

Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_nuc NF-κB Translocation to Nucleus IkBa_d->NFkB_nuc Allows NFkB NF-κB (p65/p50) Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces LCF This compound LCF->IKK Inhibits LCF->NFkB_nuc Inhibits

Inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 Activates JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Induces LCF This compound LCF->TAK1 Inhibits

Inhibitory effect of this compound on the MAPK signaling pathway.

References

Technical Support Center: (2E)-Leocarpinolide F Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2E)-Leocarpinolide F and other structurally related sesquiterpenoid lactones. The information provided is based on established knowledge of the degradation pathways of sesquiterpenoid lactones.

Disclaimer: The exact chemical structure of this compound is not publicly available. Therefore, the degradation pathways and products discussed in this document are based on a representative sesquiterpenoid lactone structure containing common functional groups susceptible to degradation, such as an α,β-unsaturated γ-lactone ring and ester moieties. The proposed mechanisms are intended to be illustrative and may not represent the exact degradation profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for a sesquiterpenoid lactone like this compound?

A1: Based on the typical structure of sesquiterpenoid lactones, the most probable degradation pathways involve hydrolysis of the lactone ring and any ester functional groups, especially under acidic or basic conditions.[1][2][3][4] Additionally, the α,β-unsaturated system is susceptible to reactions like Michael addition.[5] Photolytic degradation can also occur, often leading to the addition of water across double bonds.[6][7]

Q2: What are the expected degradation products under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the γ-lactone ring to form a hydroxy carboxylic acid.[3] If other ester groups are present, they may also be hydrolyzed, though typically at a slower rate than the lactone. The reaction is catalyzed by the presence of protons (H+).[1][2]

Q3: What degradation products are anticipated in basic (alkaline) conditions?

A3: In basic conditions, saponification of the lactone and any ester groups will occur. This involves nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and a hydroxyl group.[3][4] This reaction is generally faster than acid-catalyzed hydrolysis.

Q4: How does oxidation affect the stability of this compound?

A4: Sesquiterpenoid lactones can be susceptible to oxidation, particularly if they contain sensitive functional groups. While specific oxidative degradation products are highly structure-dependent, potential reactions could involve epoxidation of double bonds or other oxidative cleavage reactions, especially in the presence of strong oxidizing agents.

Q5: Is this compound sensitive to light? What are the potential photolytic degradation products?

A5: Yes, many sesquiterpenoid lactones are known to be photolabile.[6][7] Exposure to UV light can lead to various reactions, a common one being the addition of a water molecule across a carbon-carbon double bond, resulting in a hydroxylated derivative.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Multiple unexpected peaks in HPLC after sample preparation in acidic buffer. Acid-catalyzed hydrolysis of the lactone ring or other ester functionalities.Prepare samples in a neutral or slightly acidic (pH 4-6) buffer immediately before analysis. If acidic conditions are necessary for the experiment, minimize exposure time and temperature.
Loss of parent compound and appearance of a more polar peak in basic solution. Base-catalyzed hydrolysis (saponification) of the lactone ring.Avoid basic conditions (pH > 8) during sample handling and storage. Use a neutral pH buffer for extractions and dilutions.
Appearance of new peaks in the chromatogram after exposure of the sample to air or light. Oxidative degradation or photolytic degradation.Protect the sample from light by using amber vials or covering containers with aluminum foil.[8] Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Poor peak shape or tailing of the parent compound and degradation products. Interaction of hydroxyl or carboxyl groups with the stationary phase.Use a mobile phase with a suitable pH to ensure consistent ionization of the analytes. Consider using a column with a different stationary phase (e.g., end-capped C18) or adding a modifier like trifluoroacetic acid (TFA) to the mobile phase.
Difficulty in identifying degradation products by LC-MS. Formation of isomers with the same mass-to-charge ratio (m/z).Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental composition. Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help differentiate between isomers.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for a representative sesquiterpenoid lactone under various stress conditions. This data is for illustrative purposes only.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products Observed
0.1 M HCl (Acid Hydrolysis)24 hours60°C25%Hydroxy carboxylic acid
0.1 M NaOH (Base Hydrolysis)4 hours25°C95%Carboxylate salt of hydroxy acid
3% H₂O₂ (Oxidation)24 hours25°C15%Oxidized derivatives (e.g., epoxides)
UV Light (Photolysis)8 hours25°C40%Hydroxylated derivatives

Experimental Protocols

Forced Degradation Studies

1. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Add an equal volume of 0.2 M hydrochloric acid (to achieve a final concentration of 0.1 M HCl).

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound.

  • Add an equal volume of 0.2 M sodium hydroxide (to achieve a final concentration of 0.1 M NaOH).

  • Keep the solution at room temperature (25°C) for 4 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

3. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound.

  • Add an equal volume of 6% hydrogen peroxide (to achieve a final concentration of 3% H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw aliquots at desired intervals for analysis.

4. Photolytic Degradation:

  • Prepare a 1 mg/mL solution of this compound.

  • Place the solution in a quartz cuvette or a photostability chamber.

  • Expose the sample to a UV light source (e.g., 254 nm or 366 nm) for 8 hours.[6][7]

  • A control sample should be kept under the same conditions but protected from light.

  • Withdraw aliquots at different time points for analysis.

HPLC-MS Method for Degradation Product Identification
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program (Illustrative): 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD/UV: Monitor at a suitable wavelength (e.g., 210 nm) to detect both the parent compound and potential degradation products.

    • MS: Electrospray ionization (ESI) in positive and negative modes to obtain molecular weights and fragmentation patterns of the eluted peaks.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Outcome Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC MS MS Identification HPLC->MS Products Degradation Products MS->Products Pathway Degradation Pathway Products->Pathway Sample This compound Sample Sample->Acid Stress Conditions Sample->Base Stress Conditions Sample->Oxidation Stress Conditions Sample->Photo Stress Conditions

Caption: Experimental workflow for forced degradation studies and identification of degradation products.

degradation_pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_photo Photolysis cluster_oxidation Oxidation Parent This compound (Representative Structure) Acid_Product Hydroxy Carboxylic Acid (Lactone Ring Opening) Parent->Acid_Product H+ / H₂O Base_Product Carboxylate Salt (Saponification) Parent->Base_Product OH- / H₂O Photo_Product Hydroxylated Derivative (Water Addition to C=C) Parent->Photo_Product UV Light / H₂O Ox_Product Oxidized Products (e.g., Epoxides) Parent->Ox_Product [O]

Caption: Plausible degradation pathways for a representative sesquiterpenoid lactone.

References

Overcoming resistance in cell lines treated with (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2E)-Leocarpinolide F

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to in vitro cell line resistance.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its putative mechanism of action?

This compound is a novel sesquiterpene lactone currently under investigation for its therapeutic potential. While research is ongoing, preliminary data suggests its mechanism may be related to the modulation of inflammatory and oxidative stress pathways. Related compounds, such as Leocarpinolide B, have been shown to exert anti-inflammatory effects by mediating NF-κB and Nrf2 signaling pathways.[1][2][3][4] Specifically, Leocarpinolide B has been observed to directly interact with NF-κB p65, reducing its DNA binding activity, and to increase the expression of heme oxygenase-1 (HO-1) via the Nrf2 pathway.[1][3] Given that the transcription factor Nrf2 plays a crucial role in cellular resistance to oxidative stress and chemoresistance, this pathway is of significant interest.[5][6]

2. How do I determine if my cell line has developed resistance to this compound?

Resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line. This is typically determined using a cell viability assay (e.g., MTT, resazurin).[7][8][9][10] A resistance factor (RF) can be calculated by dividing the IC50 of the adapted cells by the IC50 of the parental cells. An RF value substantially greater than 1 indicates the development of resistance.[11]

3. What are the common mechanisms of acquired drug resistance in cell lines?

Acquired resistance is a complex phenomenon that can arise from various molecular changes within the cancer cells.[12] Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[13][14]

  • Alteration of Drug Target: Mutations or modifications in the target protein that prevent the drug from binding effectively.[12]

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibitory effect of the drug, allowing cells to survive and proliferate.[15][16]

  • Changes in Drug Metabolism: Increased metabolic inactivation of the drug within the cancer cell.[12]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, making cells less susceptible to drug-induced cell death.[12][16]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage caused by the therapeutic agent.[12]

4. Can resistance to this compound be overcome?

Yes, several strategies can be employed to overcome drug resistance. Combination therapy is a primary approach, where this compound is used in conjunction with other agents to target multiple pathways simultaneously.[15][17][18][19] Other strategies include targeting the specific resistance mechanism (e.g., using an efflux pump inhibitor) or exploring adaptive therapy schedules.[16][17]

Troubleshooting Guides

Issue 1: Increased IC50 value observed for this compound over time.
  • Possible Cause: The cell line is developing acquired resistance. This often occurs after prolonged exposure to a drug.[20]

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response experiment comparing the current cell line with a frozen, early-passage stock of the parental cell line. Calculate the IC50 for both to determine the resistance factor.[11]

    • Analyze Resistance Mechanism:

      • Drug Efflux: Use flow cytometry to assess the activity of ABC transporters (e.g., using a rhodamine 123 efflux assay). Test for reversal of resistance by co-administering a known efflux pump inhibitor like verapamil.[7]

      • Target Alteration: If the direct molecular target of this compound is known, perform sequencing to check for mutations in the gene encoding the target protein.

      • Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to compare the resistant and parental cell lines. Look for upregulation of pro-survival or compensatory signaling pathways (e.g., PI3K/Akt, MAPK/ERK).[21][22]

    • Implement Overcoming Strategy:

      • Combination Therapy: Based on pathway analysis, select a second agent that targets the identified bypass pathway. For example, if the ERK pathway is activated, consider combining this compound with an ERK inhibitor.[22]

      • Synergy Testing: Perform a synergy experiment (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.

Issue 2: High variability in cell viability assay results.
  • Possible Cause: Inconsistent experimental technique or issues with the assay itself.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment and that the seeding density is optimal for the duration of the assay.[9]

    • Check Reagent Stability: Ensure all reagents, including this compound and assay components (e.g., MTT, resazurin), are properly stored and within their expiration dates.

    • Standardize Incubation Times: Adhere strictly to the incubation times specified in the protocol for both drug treatment and the viability assay itself.[8]

    • Verify Instrumentation: Ensure the plate reader is functioning correctly and calibrated.

    • Review Assay Choice: The MTT assay can be affected by the MDR phenotype, as some resistant cells can efflux the formazan (B1609692) product. Consider using an alternative assay like the resazurin (B115843) or ATP-based luminescence assay if you suspect this is an issue.[7][10]

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines. This table illustrates how to present data confirming the development of resistance.

Cell LineTreatmentIC50 (µM) ± SDResistance Factor (RF)
HT-29 (Parental)This compound1.5 ± 0.2-
HT-29-LR (Resistant)This compound22.8 ± 3.115.2

Table 2: Hypothetical Results of a Combination Therapy Study. This table shows the effect of combining this compound with a hypothetical ERK inhibitor (ERKi) in the resistant cell line.

Cell LineTreatmentIC50 of this compound (µM) ± SD
HT-29-LRThis compound alone22.8 ± 3.1
HT-29-LRThis compound + ERKi (0.5 µM)4.1 ± 0.6

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance through continuous, escalating drug exposure.[20][23]

  • Initial IC50 Determination: Determine the IC50 of the parental cell line to this compound using a standard cell viability assay (see Protocol 2).[8]

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate and morphology (typically after 2-3 passages), double the concentration of this compound in the culture medium.[23]

  • Repeat: Continue this stepwise increase in drug concentration. If significant cell death (>50%) is observed, maintain the cells at the previous concentration until they have adapted.[23][24]

  • Establish Resistant Line: Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.

  • Characterization and Banking: Characterize the new resistant cell line by determining its IC50 and comparing it to the parental line. Cryopreserve stocks of the resistant line at various stages of development.[20][24]

  • Maintenance: To maintain the resistant phenotype, continuously culture the cells in the presence of the final selection concentration of this compound or a slightly lower maintenance dose (e.g., IC10-IC20 of the resistant line).[20]

Protocol 2: MTT Cell Viability Assay

This protocol is a standard colorimetric assay to assess cell viability.[7][10][25]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells (vehicle only) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value using non-linear regression analysis.[20]

Visualizations

G cluster_0 Phase 1: Resistance Confirmation & Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Strategy Development & Validation Start Observe Decreased Sensitivity (Increased IC50) Confirm Confirm Resistance: Compare IC50 of Parental vs. Adapted Cells Start->Confirm Characterize Characterize Phenotype: - Growth Rate - Morphology Confirm->Characterize Bank Cryopreserve Resistant Cell Stocks Characterize->Bank Efflux Assess Drug Efflux (e.g., Rhodamine Assay) Bank->Efflux Decision Identify Dominant Resistance Mechanism(s) Efflux->Decision Target Sequence Drug Target (If Known) Target->Decision Pathway Profile Signaling Pathways (RNA-seq, Proteomics) Pathway->Decision Select Select Overcoming Strategy: - Combination Therapy - Target Inhibition Decision->Select Validate Validate Strategy In Vitro: - Synergy Assays - Apoptosis/Proliferation Select->Validate End Resensitization Achieved Validate->End

Caption: Workflow for investigating and overcoming drug resistance.

G cluster_resistance Acquired Resistance Mechanisms Drug This compound Target Primary Target (e.g., NF-κB Pathway) Drug->Target Inhibits Efflux ↑ ABC Transporters (Drug Efflux) Apoptosis Apoptosis Target->Apoptosis Promotes Bypass ↑ Pro-Survival Pathway (e.g., ERK Signaling) Efflux->Drug Reduces Intracellular Concentration Target_Mut Target Mutation (Reduced Binding) Target_Mut->Target Prevents Inhibition Bypass->Apoptosis Inhibits

Caption: Common mechanisms of acquired drug resistance.

G cluster_pathway Hypothetical Signaling Cascade GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival NFkB NF-κB Pathway ERK->NFkB Crosstalk leading to resistance DrugF This compound DrugF->NFkB Inhibits ERKi ERK Inhibitor (Combination Agent) ERKi->ERK Inhibits

Caption: Combination therapy targeting a bypass signaling pathway.

References

Minimizing off-target effects of (2E)-Leocarpinolide F in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific off-target effects of (2E)-Leocarpinolide F have not been extensively documented in publicly available literature. This guide is based on the known biological activities of the structurally related compound, Leocarpinolide B, and established principles for minimizing off-target effects of small molecule inhibitors in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[1][2] With a compound like this compound, which is structurally related to the anti-inflammatory agent Leocarpinolide B, off-target effects can lead to a variety of issues, including cytotoxicity, confounding experimental results, and misinterpretation of the compound's true mechanism of action.[1] Minimizing these effects is crucial for obtaining accurate and reproducible data.

Q2: What is the likely primary target and signaling pathway of this compound?

A2: Based on studies of the related compound Leocarpinolide B, this compound is predicted to exert its effects by modulating inflammatory pathways. Leocarpinolide B has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, both of which are critical in the inflammatory response.[3][4][5][6] Therefore, it is hypothesized that the on-target effects of this compound are mediated through these pathways.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on- and off-target effects is a critical step in validating your results. Several strategies can be employed:

  • Rescue Experiments: If the observed phenotype is due to an on-target effect, it should be reversible by overexpressing the target protein.[1]

  • Knockdown/Knockout Models: The biological effect of this compound should be mimicked by genetically silencing or knocking out the intended target protein (e.g., components of the NF-κB pathway).[1]

  • Use of Structurally Related but Inactive Analogs: If available, an inactive analog of this compound that does not bind to the intended target can be used as a negative control.

  • Dose-Response Relationship: On-target effects typically occur at lower concentrations of the compound, while off-target effects may become more prominent at higher concentrations. Performing a dose-response curve is essential.[1]

Q4: What are the initial steps to proactively minimize off-target effects?

A4: A proactive approach can significantly reduce the impact of off-target effects:

  • Thorough Literature Review: Investigate the known targets and any reported off-target activities of structurally similar molecules.[1]

  • In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the structure of this compound.[1][7]

  • Optimal Concentration: Determine the minimal effective concentration of this compound required to achieve the desired on-target effect to avoid using unnecessarily high concentrations.[1]

  • Appropriate Controls: Always include positive and negative controls in your experiments to help differentiate between specific and non-specific effects.[1]

Troubleshooting Guide

Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cytotoxicity The compound may be inhibiting essential cellular machinery or activating apoptotic pathways unrelated to its primary target.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration. Use concentrations well below the cytotoxic threshold for your experiments.
Lack of Efficacy or Inconsistent Results The compound may be binding to other proteins, leading to its sequestration or degradation. Alternatively, off-target effects may be counteracting the on-target effects.Verify target engagement using a technique like the Cellular Thermal Shift Assay (CETSA).[8] Re-evaluate the experimental concentration and incubation time. Ensure the use of appropriate positive and negative controls.
Phenotype Does Not Match Target Knockdown The observed phenotype may be a result of the compound modulating multiple pathways simultaneously.Employ orthogonal validation methods, such as using another small molecule inhibitor with a different chemical scaffold that targets the same protein or pathway. Perform rescue experiments to confirm the on-target effect.[1]
Activation of Unrelated Signaling Pathways The compound may be binding to and activating or inhibiting other kinases or transcription factors.Profile the activity of this compound against a panel of kinases or perform a broader transcriptomic/proteomic analysis to identify affected pathways.[9]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells used in your experiments.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol allows for the assessment of the on-target effect of this compound on the NF-κB pathway.

  • Cell Treatment: Plate cells and treat with this compound at various non-toxic concentrations for different time points. Include a positive control (e.g., TNF-α or LPS to activate the NF-κB pathway) and a vehicle control.[1]

  • Cell Lysis: Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phosphorylated IκBα, total IκBα, phosphorylated p65, or total p65 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB Degradation Leocarpinolide_F This compound Leocarpinolide_F->IKK Hypothesized Inhibition DNA DNA NF-kB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Stimulus Stimulus Stimulus->Receptor

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

G Start Start In_Silico In Silico Off-Target Prediction Start->In_Silico Dose_Response Dose-Response Curve (Efficacy & Cytotoxicity) In_Silico->Dose_Response On_Target_Validation On-Target Validation (e.g., Western Blot) Dose_Response->On_Target_Validation Off_Target_Screening Broad Off-Target Screening (e.g., Kinase Panel) On_Target_Validation->Off_Target_Screening If results are ambiguous Orthogonal_Validation Orthogonal Validation (e.g., Rescue, Knockdown) On_Target_Validation->Orthogonal_Validation Off_Target_Screening->Orthogonal_Validation Data_Interpretation Data Interpretation Orthogonal_Validation->Data_Interpretation End End Data_Interpretation->End

Caption: General workflow for assessing off-target effects of this compound.

G Start Unexpected Experimental Result Check_Concentration Is the concentration non-toxic and effective? Start->Check_Concentration Check_Controls Are controls behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Experiment Optimize Experimental Parameters Check_Concentration->Optimize_Experiment No On_Target_Engaged Is the on-target pathway modulated? Check_Controls->On_Target_Engaged Yes Check_Controls->Optimize_Experiment No Consider_Off_Target Consider Off-Target Effects On_Target_Engaged->Consider_Off_Target Yes, but phenotype is unexpected Validate_On_Target Validate On-Target Modulation On_Target_Engaged->Validate_On_Target No Perform_Screen Perform Off-Target Screening Consider_Off_Target->Perform_Screen

Caption: A logical troubleshooting guide for unexpected results with this compound.

References

Technical Support Center: Large-Scale Synthesis of Leocarpinolides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Leocarpinolide" is not a recognized chemical entity in publicly available scientific literature. This technical support center has been developed based on a hypothetical complex diterpenoid lactone structure, drawing upon common challenges encountered in the large-scale synthesis of structurally similar natural products.

This resource is intended for researchers, scientists, and drug development professionals engaged in the complex, multi-step synthesis of Leocarpinolides. It provides troubleshooting guidance and answers to frequently asked questions to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields in the [4+3] cycloaddition step to form the core ring system of Leocarpinolide. What are the potential causes and solutions?

A1: Low yields in [4+3] cycloadditions for complex intermediates are often attributed to several factors:

  • Substrate Purity: The diene and the oxyallyl cation precursor must be of very high purity. Trace impurities can inhibit the catalyst or participate in side reactions.

  • Reaction Conditions: Temperature, solvent, and the rate of addition of the activating agent are critical. Running small-scale optimizations to fine-tune these parameters is recommended.

  • Stereoelectronic Effects: The electronics and sterics of your specific substrates heavily influence the reaction's success. Modifications to protecting groups on the diene or the oxyallyl precursor can sometimes improve yields.

Q2: During the late-stage C-H oxidation of the Leocarpinolide backbone, we are seeing a mixture of over-oxidized and unreacted starting material. How can we improve the selectivity of this transformation?

A2: Achieving selectivity in late-stage C-H oxidations on a large scale is a significant challenge.[1] Consider the following:

  • Directing Groups: If not already in use, the introduction of a directing group can significantly enhance the regioselectivity of the oxidation.

  • Catalyst and Oxidant Choice: The choice of catalyst (e.g., palladium, rhodium) and oxidant (e.g., periodinane, peroxide-based oxidants) is crucial. Screening a panel of catalysts and oxidants is advisable.

  • Controlled Stoichiometry: Precise control over the stoichiometry of the oxidant is necessary to minimize over-oxidation. A slow addition of the oxidant can often improve selectivity.

Q3: We are struggling with the purification of the final Leocarpinolide product on a multi-gram scale. Standard silica (B1680970) gel chromatography is resulting in significant product loss. What are our alternatives?

A3: Large-scale purification of complex, polar molecules like Leocarpinolide can be problematic.[2] Consider these alternative purification strategies:

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18 silica) can offer better separation and recovery.

  • Crystallization: If the final product is crystalline, developing a robust crystallization protocol is often the most scalable and cost-effective purification method. This may require screening various solvent systems.

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the purification of complex natural products, often providing faster separations and using less solvent than traditional HPLC.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Aldol Addition Step
Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Chelation Control Screen different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) to identify one that provides optimal chelation and facial selectivity.Improved diastereomeric ratio (d.r.).
Incorrect Solvent Vary the solvent polarity. Less coordinating solvents often enhance the effect of the Lewis acid.Increased d.r.
Sub-optimal Temperature Perform the reaction at lower temperatures (e.g., -78 °C to -100 °C) to increase the kinetic control of the desired diastereomer.Higher selectivity for the desired product.
Enolate Geometry If using a ketone, the choice of base (e.g., LDA, KHMDS) and additives (e.g., HMPA) can influence the E/Z geometry of the enolate, impacting the stereochemical outcome.Reversal or improvement of diastereoselectivity.
Problem 2: Epimerization of Stereocenters During Protecting Group Removal
Potential Cause Troubleshooting Steps Expected Outcome
Harsh Acidic or Basic Conditions Use milder deprotection conditions. For example, for silyl (B83357) ethers, use fluoride (B91410) sources like TBAF buffered with acetic acid or HF-pyridine. For acid-labile groups, consider enzymatic cleavage or milder acids like PPTS.Preservation of stereochemical integrity.
Prolonged Reaction Times Monitor the reaction closely by TLC or LC-MS and quench immediately upon completion to avoid prolonged exposure to deprotection reagents.Minimized epimerization.
Unstable Intermediate If deprotection generates an unstable intermediate (e.g., a β-keto ester), consider a one-pot subsequent reaction to trap the desired product before epimerization can occur.Stable final product with the correct stereochemistry.

Experimental Protocols

Key Experiment: Optimized Late-Stage C-H Oxidation

This protocol is a general guideline for the selective oxidation of a late-stage intermediate in the Leocarpinolide synthesis.

  • Substrate Preparation: Dissolve the advanced Leocarpinolide intermediate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile) to a concentration of 0.05 M.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq) and the appropriate ligand (e.g., a pyridine-based ligand, 0.2 eq).

  • Oxidant Preparation: In a separate flask, prepare a solution of the oxidant (e.g., PhI(OAc)₂, 1.2 eq) in the same solvent.

  • Slow Addition: Add the oxidant solution to the reaction mixture dropwise via a syringe pump over a period of 4-6 hours.

  • Temperature Control: Maintain the reaction temperature at a constant, optimized value (e.g., 80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to determine the optimal reaction time and to avoid over-oxidation.

  • Workup: Upon completion, cool the reaction to room temperature, quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate), and extract the product with an organic solvent.

  • Purification: Purify the crude product using an appropriate method as determined by small-scale trials (e.g., reverse-phase flash chromatography).

Visualizations

experimental_workflow start Start: Low Yield in [4+3] Cycloaddition check_purity Check Substrate Purity (Diene & Precursor) start->check_purity optimize_conditions Optimize Reaction Conditions (T, Solvent) start->optimize_conditions modify_protecting_groups Modify Protecting Groups start->modify_protecting_groups re_run_reaction Re-run Small Scale Reaction check_purity->re_run_reaction optimize_conditions->re_run_reaction modify_protecting_groups->re_run_reaction analyze_results Analyze Yield and Purity re_run_reaction->analyze_results analyze_results->start If Fails scale_up Scale-Up Optimized Reaction analyze_results->scale_up If Successful end End: Improved Yield scale_up->end

Caption: Troubleshooting workflow for low-yield cycloaddition.

logical_relationship large_scale Large-Scale Synthesis Challenges yield Low Yields large_scale->yield selectivity Poor Selectivity (Stereo/Regio) large_scale->selectivity purification Purification Difficulties large_scale->purification reproducibility Reproducibility Issues large_scale->reproducibility sub_purity Substrate Purity yield->sub_purity rxn_conditions Reaction Conditions yield->rxn_conditions reagent_control Reagent Stoichiometry yield->reagent_control selectivity->rxn_conditions selectivity->reagent_control analytical_methods Analytical Monitoring purification->analytical_methods equipment Equipment Limitations purification->equipment reproducibility->sub_purity reproducibility->rxn_conditions reproducibility->analytical_methods reproducibility->equipment

Caption: Key challenges in large-scale natural product synthesis.

References

Technical Support Center: High-Purity (2E)-Leocarpinolide F Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific purification of (2E)-Leocarpinolide F is limited in publicly available scientific literature. The following guide is based on established principles for the purification of similar natural products, particularly sesquiterpene lactones, and is intended to serve as a general framework for researchers.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound.

Problem Possible Cause Solution
Low Yield of Crude Extract Incomplete cell lysis during extraction.- Increase sonication time or grinding intensity. - Consider using enzymes for cell wall degradation. - Freeze-thaw the plant material before extraction to aid cell disruption.
Improper solvent selection.- Test a range of solvents with varying polarities. - Consider a sequential extraction with solvents of increasing polarity.
Poor Separation in Chromatographic Steps Inappropriate stationary or mobile phase.- Screen different column types (e.g., silica (B1680970), C18, Sephadex). - Optimize the mobile phase composition and gradient.[1] - Ensure proper column packing.
Overloading of the column.- Reduce the amount of sample loaded onto the column. - Use a larger column.
Presence of Impurities in Final Product Co-elution of compounds with similar properties.- Employ orthogonal purification techniques (e.g., combining normal-phase and reverse-phase chromatography). - Utilize preparative HPLC for final polishing.
Degradation of the target compound.- Work at lower temperatures to minimize thermal degradation.[2] - Protect the sample from light.[2] - Use buffers to maintain an optimal pH.[2]
Compound Instability (Degradation) Sensitivity to pH, light, or temperature.- Conduct stability studies at different pH values, temperatures, and light conditions to identify optimal storage and handling parameters.[2][3] - Add antioxidants if oxidative degradation is suspected.
Column Clogging Presence of particulate matter in the sample.- Filter the sample through a 0.22 or 0.45 µm filter before loading. - Centrifuge the sample to pellet any precipitates.
High viscosity of the sample.- Dilute the sample before loading. - Increase the temperature of the column if the compound is stable at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the isolation of this compound?

A1: Based on the isolation of similar compounds like Leocarpinolide B, the whole plant of a species from the Sigesbeckia genus is a likely source.[4][5][6] The choice of plant part (leaves, stems, roots) may influence the yield and purity of the target compound.

Q2: Which extraction method is most suitable for this compound?

A2: Maceration or sonication-assisted extraction with organic solvents like methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) are common methods for sesquiterpene lactones. A preliminary study to compare the extraction efficiency of different solvents is recommended.

Q3: What chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is typically necessary. This may include:

  • Initial fractionation: Using macroporous resins or vacuum liquid chromatography (VLC) on silica gel.

  • Intermediate purification: Column chromatography on silica gel or Sephadex LH-20.

  • Final polishing: Preparative High-Performance Liquid Chromatography (HPLC) on a C18 or other suitable column to achieve high purity.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard method. Purity can be determined by the peak area percentage. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural confirmation and purity assessment.

Q5: What are the typical storage conditions for high-purity this compound?

A5: While specific stability data for this compound is unavailable, similar compounds are often stored at low temperatures (-20°C or -80°C), in the dark, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] It is advisable to perform a stability study on your purified sample.

Quantitative Data Summary

The following tables are templates for researchers to summarize their purification data. Example data is provided for illustrative purposes.

Table 1: Extraction Efficiency of Different Solvents

Solvent Extraction Method Extraction Time (h) Yield of Crude Extract ( g/100g of dry plant material) This compound Content in Extract (%)
MethanolMaceration4812.51.2
EthanolSonication210.21.5
Ethyl AcetateSoxhlet85.82.1
DichloromethaneMaceration484.11.8
Determined by HPLC analysis.

Table 2: Summary of a Multi-Step Purification Process

Purification Step Starting Material (g) Product (g) Purity (%) Yield (%) Recovery of this compound (%)
Crude Extract1001001.5100100
VLC (Silica Gel)1001581580
Column Chromatography (Sephadex LH-20)152.5502.583
Preparative HPLC2.50.5>980.540

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate 1 kg of the powdered plant material with 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and n-butanol).

    • Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.

Protocol 2: Chromatographic Purification of this compound

  • Initial Fractionation (VLC):

    • Subject the ethyl acetate fraction (assuming the target compound is present here) to Vacuum Liquid Chromatography (VLC) on a silica gel column.

    • Elute with a stepwise gradient of hexane and ethyl acetate.

    • Combine fractions based on their TLC profiles.

  • Intermediate Purification (Sephadex LH-20):

    • Further purify the active fractions from VLC using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Final Polishing (Preparative HPLC):

    • Perform preparative HPLC on the enriched fraction using a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of acetonitrile (B52724) and water.

    • Monitor the elution at a suitable UV wavelength (e.g., 210 nm or 254 nm).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Visualizations

experimental_workflow start Powdered Plant Material extraction Extraction (e.g., Ethanol Maceration) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) crude_extract->partitioning active_fraction Active Fraction (e.g., EtOAc) partitioning->active_fraction vlc VLC (Silica Gel) active_fraction->vlc enriched_fraction Enriched Fraction vlc->enriched_fraction sephadex Column Chromatography (Sephadex LH-20) enriched_fraction->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound High-Purity This compound prep_hplc->pure_compound

Caption: A generalized experimental workflow for the purification of this compound.

logical_relationship purity Desired Purity optimization Optimization of Purification Steps purity->optimization influences yield Acceptable Yield yield->optimization influences extraction_opt Extraction Optimization optimization->extraction_opt chromatography_opt Chromatography Optimization optimization->chromatography_opt final_product High-Purity Product with Good Yield extraction_opt->final_product contributes to chromatography_opt->final_product contributes to

Caption: Logical relationship between purification goals and process optimization.

References

Validation & Comparative

A Comparative Guide to Leocarpinolide Anti-inflammatory Activity: Unraveling the Data on Leocarpinolide B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the anti-inflammatory activities of (2E)-Leocarpinolide F and Leocarpinolide B cannot be provided at this time due to the absence of available scientific literature on "this compound". Extensive searches of chemical and biological databases have yielded no information regarding the isolation, structure, or biological evaluation of a compound designated as this compound.

In contrast, Leocarpinolide B, a sesquiterpene lactone isolated from Sigesbeckia Herba, has been the subject of multiple studies investigating its potent anti-inflammatory effects. This guide, therefore, will focus on presenting the current experimental data and understanding of Leocarpinolide B's anti-inflammatory properties for researchers, scientists, and drug development professionals.

Leocarpinolide B: A Potent Inhibitor of Pro-inflammatory Pathways

Leocarpinolide B has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Mechanism of Action: Targeting NF-κB and Nrf2 Pathways

Experimental evidence strongly indicates that Leocarpinolide B exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Leocarpinolide B has been shown to:

  • Inhibit IκBα Degradation: It blocks the degradation of the inhibitor of kappa B (IκBα), a protein that sequesters NF-κB in the cytoplasm.[1]

  • Prevent p65 Translocation: By stabilizing IκBα, it prevents the translocation of the p65 subunit of NF-κB into the nucleus.[1]

  • Reduce DNA Binding Activity: Studies have confirmed that Leocarpinolide B directly interacts with the NF-κB p65 subunit, thereby reducing its DNA binding activity.[2][6]

In addition to its effects on the NF-κB pathway, Leocarpinolide B has also been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] The Nrf2 pathway is a key regulator of the antioxidant response, which can indirectly mitigate inflammation by reducing oxidative stress.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the key quantitative findings from studies on Leocarpinolide B's anti-inflammatory effects.

Inflammatory MediatorCell Line/ModelTreatmentEffect of Leocarpinolide BReference
Nitric Oxide (NO)LPS-induced RAW264.7 macrophagesLeocarpinolide BEffective inhibition of excessive production[1][7]
Prostaglandin E2 (PGE2)LPS-induced RAW264.7 macrophagesLeocarpinolide BEffective inhibition of excessive production[1][7]
Interleukin-6 (IL-6)LPS-induced RAW264.7 macrophagesLeocarpinolide BEffective inhibition of excessive production[1][7]
Tumor Necrosis Factor-α (TNF-α)LPS-induced RAW264.7 macrophagesLeocarpinolide BEffective inhibition of excessive production[1][7]
Monocyte Chemoattractant Protein-1 (MCP-1)LPS-induced RAW264.7 macrophagesLeocarpinolide BEffective inhibition of excessive production[1][7]
Cyclooxygenase-2 (COX-2)LPS-induced RAW264.7 macrophagesLeocarpinolide BInhibition of expression[1][7]
Inducible Nitric Oxide Synthase (iNOS)LPS-induced RAW264.7 macrophagesLeocarpinolide BInhibition of expression[1][7]
Inflammatory CytokinesIL-1β-induced human synovial SW982 cellsLeocarpinolide BInhibition of secretion[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Leocarpinolide B.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of Leocarpinolide B for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, etc.): The levels of cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

NF-κB Translocation Assay
  • Immunofluorescence: RAW264.7 cells are grown on coverslips and treated as described above. After treatment, the cells are fixed, permeabilized, and incubated with an antibody specific for the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is then used for visualization.

  • Microscopy: The subcellular localization of p65 is observed using a fluorescence microscope. In untreated or Leocarpinolide B-treated cells, p65 is predominantly in the cytoplasm. In LPS-stimulated cells, p65 translocates to the nucleus. Co-treatment with Leocarpinolide B and LPS is expected to show reduced nuclear translocation of p65.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway modulated by Leocarpinolide B and a typical experimental workflow for assessing its anti-inflammatory activity.

Caption: Leocarpinolide B inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_assays 6. Analysis A 1. Cell Culture (RAW264.7 Macrophages) B 2. Pre-treatment with Leocarpinolide B A->B C 3. Inflammatory Stimulus (LPS) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (Protein Expression) E->H

Caption: In vitro anti-inflammatory experimental workflow.

Conclusion

While a direct comparison with "this compound" is not currently possible, the available data robustly supports the significant anti-inflammatory potential of Leocarpinolide B. Its well-defined mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. Future research should focus on the continued elucidation of its pharmacological profile and the potential discovery and characterization of related compounds to expand our understanding of this class of natural products.

References

Leocarpinolide B: A Promising Anti-Arthritic Agent Targeting Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental evidence for Leocarpinolide B in arthritis models.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Current therapeutic strategies, while effective, are not without limitations, necessitating the exploration of novel drug candidates. Leocarpinolide B (LB), a sesquiterpene lactone isolated from the traditional medicinal herb Sigesbeckia Herba, has emerged as a promising anti-inflammatory and anti-arthritic agent.[1][2][3] This guide provides a detailed overview of the preclinical studies on Leocarpinolide B, summarizing its efficacy in arthritis models, outlining the experimental protocols used to evaluate its activity, and illustrating its mechanism of action. It is important to note that while this guide focuses on Leocarpinolide B, a comparative study with other Leocarpinolide isomers could not be conducted due to the absence of available scientific literature on such isomers. All presented data pertains to Leocarpinolide B.

In Vitro Efficacy of Leocarpinolide B

Leocarpinolide B has demonstrated significant anti-inflammatory effects in various in vitro models, primarily in macrophage and synovial cell lines. These studies provide the foundational evidence for its potential therapeutic application in arthritis.

Table 1: Anti-inflammatory Effects of Leocarpinolide B in Macrophages
Cell LineStimulantParameterEffect of Leocarpinolide BReference
RAW264.7LPSNitric Oxide (NO) ProductionInhibition[2]
RAW264.7LPSProstaglandin E2 (PGE2)Inhibition[2]
RAW264.7LPSIL-6, TNF-α, MCP-1Inhibition of production[2]
RAW264.7LPSiNOS, COX-2 ExpressionInhibition of expression[2]
Table 2: Effects of Leocarpinolide B on Human Synovial Cells
Cell LineStimulantParameterEffect of Leocarpinolide B (Concentration)Reference
SW982IL-1βIL-8, IL-6 SecretionInhibition (5, 10, 20 µM)[4][5]
SW982IL-1βProliferationInhibition (5, 10, 20 µM)[4]
SW982IL-1βMigrationInhibition (5, 10, 20 µM)[4]
SW982IL-1βInvasionInhibition (5, 10, 20 µM)[4]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The therapeutic potential of Leocarpinolide B has been further investigated in a widely accepted animal model of rheumatoid arthritis, the collagen-induced arthritis (CIA) mouse model.

Table 3: In Vivo Anti-Arthritic Effects of Leocarpinolide B in CIA Mice
ParameterEffect of Leocarpinolide B (10 mg/kg)Reference
Inflammatory Cytokines (Joint Muscle)
TNF-α, IL-6, MCP-1 mRNA levelsSignificant downregulation[1][6]
Inflammatory Cytokines (Serum)
IL-17A, IL-6, IFN-γ levelsSignificant suppression[1][6]
Autoimmune Response
Autoimmune antibody productionDecrease[1][3][7]
Immune Cell Regulation
Regulatory T lymphocytes (spleen)Recovery of decreased levels[1][3][7]
Joint Pathology
Inflammatory infiltration, pannus formation, bone erosionSignificant suppression[1][7]

Mechanism of Action: Targeting the NF-κB Pathway

Experimental evidence strongly suggests that Leocarpinolide B exerts its anti-inflammatory and anti-arthritic effects primarily through the inhibition of the NF-κB signaling pathway.

Leocarpinolide B has been shown to directly interact with the p65 subunit of NF-κB, which inhibits its DNA binding activity.[1][7] This prevents the transcription of various pro-inflammatory genes, including cytokines and chemokines, thus dampening the inflammatory cascade characteristic of rheumatoid arthritis.[1][2] Additionally, Leocarpinolide B has been reported to modulate the Nrf2 pathway, which is involved in the antioxidant response.[2][8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK IKK IL-1R->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB Complex p50 p65 IκBα IKK->NF-κB Complex Ubiquitination & Degradation of IκBα p50 p50 p50_n p50 p50->p50_n p65 p65 p65_n p65 p65->p65_n Leocarpinolide B Leocarpinolide B Leocarpinolide B->p65 Inhibition of DNA binding DNA DNA p50_n->DNA p65_n->DNA Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (IL-6, IL-8, TNF-α) DNA->Pro-inflammatory Genes

Figure 1: Simplified signaling pathway of Leocarpinolide B's inhibitory action on the NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of Leocarpinolide B.

Collagen-Induced Arthritis (CIA) in Mice

The CIA mouse model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.

G Start Start Immunization Day 0: Primary Immunization (Bovine type II collagen in CFA) Start->Immunization Booster Day 21: Booster Immunization (Bovine type II collagen in IFA) Immunization->Booster Grouping Randomization into treatment groups: - Vehicle Control - CIA Model - Leocarpinolide B (2.5, 5, 10 mg/kg) - Indomethacin (positive control) Booster->Grouping Treatment Daily intragastric administration of Leocarpinolide B or vehicle Grouping->Treatment Monitoring Regular monitoring of: - Body weight - Arthritis score - Paw swelling Treatment->Monitoring Sacrifice Day 42: Euthanasia and sample collection Monitoring->Sacrifice Analysis Analysis of: - Serum for antibodies and cytokines - Joint tissues for histology and gene expression Sacrifice->Analysis End End Analysis->End

Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

In Vitro Anti-inflammatory Assays
  • Cell Culture:

    • RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • SW982 human synovial sarcoma cells are cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

  • Nitric Oxide (NO) Assay:

    • RAW264.7 cells are pre-treated with various concentrations of Leocarpinolide B for 1 hour.

    • Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent, which correlates with NO production.

  • Cytokine Measurement (ELISA):

    • Cells (RAW264.7 or SW982) are pre-treated with Leocarpinolide B.

    • Inflammation is induced with LPS (for RAW264.7) or IL-1β (for SW982).

    • After a 24-hour incubation, the culture supernatants are collected.

    • The concentrations of cytokines such as IL-6, TNF-α, and IL-8 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Cells are treated with Leocarpinolide B and the respective inflammatory stimulant.

    • Total protein is extracted, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) and then with a secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system.

  • Cell Proliferation, Migration, and Invasion Assays (SW982 cells):

    • Proliferation: Assessed using the MTT or similar cell viability assays.

    • Migration: Evaluated using a wound-healing (scratch) assay.

    • Invasion: Measured using a Transwell invasion assay with Matrigel-coated inserts.

Conclusion

The available preclinical data strongly support the potential of Leocarpinolide B as a therapeutic agent for rheumatoid arthritis. Its ability to suppress inflammation and joint destruction in in vitro and in vivo models is well-documented. The primary mechanism of action appears to be the targeted inhibition of the NF-κB pathway. Further research, including pharmacokinetic and toxicology studies, is warranted to advance Leocarpinolide B towards clinical development. The exploration and comparative analysis of other Leocarpinolide isomers, should they become available, would be a valuable next step in understanding the structure-activity relationship of this class of compounds.

References

A Comparative Guide to the Bioactivity of Natural (2E)-Leocarpinolide F Analogue, Leocarpinolide B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the reported bioactivity of naturally sourced Leocarpinolide B, a close structural analogue of (2E)-Leocarpinolide F. Currently, publicly available data on the bioactivity of synthetic this compound is not sufficient to draw a direct comparison. Therefore, this document focuses on the well-documented anti-inflammatory properties of natural Leocarpinolide B, offering a benchmark for future research and development of synthetic derivatives. The information presented here is intended for researchers, scientists, and professionals in drug development.

Leocarpinolide B, a sesquiterpene lactone isolated from Sigesbeckia Herba, has demonstrated significant anti-inflammatory effects.[1][2][3][4][5] Its mechanism of action has been linked to the modulation of key signaling pathways, including NF-κB and Nrf2.[3][5]

Quantitative Bioactivity Data

The following table summarizes the key quantitative findings on the bioactivity of natural Leocarpinolide B from in vitro and in vivo studies.

Bioactivity Parameter Model System Treatment Concentration/Dose Observed Effect Reference
Inhibition of Inflammatory CytokinesIL-1β-induced human synovial SW982 cellsLeocarpinolide B5, 10, and 20 μMDose-dependent inhibition of IL-6 and IL-8 secretion.[2]
Inhibition of Cell Proliferation, Migration, and InvasionIL-1β-induced human synovial SW982 cellsLeocarpinolide BNot specifiedSignificant inhibition of proliferation, migration, and invasion.[2]
Reduction of Autoimmune Antibodies and Inflammatory CytokinesCollagen type II-induced arthritic miceLeocarpinolide B2.5, 5.0, and 10.0 mg/kg (intragastric administration)Decreased production of autoimmune antibodies and inflammatory cytokines in serum and joint muscles.[1][2]
Inhibition of NO, PGE2, and Pro-inflammatory CytokinesLPS-induced RAW264.7 macrophagesLeocarpinolide BNot specifiedEffective inhibition of NO, PGE2, IL-6, TNF-α, and MCP-1 production.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the presented data.

In Vitro Anti-inflammatory Activity in SW982 Synovial Cells [2]

  • Cell Culture: Human synovial SW982 cells were cultured and incubated with Leocarpinolide B (5, 10, and 20 μM) and stimulated with IL-1β (20 ng/mL) for 24 hours.

  • Cytokine Measurement: The levels of IL-6 and IL-8 in the cell supernatant were quantified using ELISA.

  • Cell Proliferation, Migration, and Invasion Assays: The effects of Leocarpinolide B on IL-1β-induced cell proliferation, migration (scratch wound healing assay), and invasion (transwell assay) were evaluated.

In Vivo Anti-arthritic Activity in a Collagen-Induced Arthritis (CIA) Mouse Model [2]

  • Animal Model: Arthritis was induced in mice by immunization with bovine type II collagen.

  • Treatment: Mice were randomly divided into groups and treated with Leocarpinolide B (2.5, 5.0, and 10.0 mg/kg) or a vehicle control via intragastric administration daily for 19 consecutive days.

  • Assessment: The severity of arthritis was evaluated by measuring paw swelling and arthritic scores. Serum levels of autoimmune antibodies (type II collagen IgG2a and IgG2b) and various cytokines (IL-17A, IL-6, IFN-γ, CRP) were determined by ELISA. Joint tissues were analyzed for inflammatory infiltration, pannus formation, and bone erosion.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages [3][5]

  • Cell Culture and Treatment: RAW264.7 macrophages were treated with Leocarpinolide B and stimulated with lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators: The production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (IL-6, TNF-α, MCP-1) was measured.

  • Western Blot Analysis: The expression levels of iNOS, COX-2, and proteins involved in the NF-κB (IκBα, p65) and Nrf2 (Nrf2, HO-1) signaling pathways were determined.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by Leocarpinolide B.

Leocarpinolide_B_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK TLR4->IKK IL1R->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) (Active) IkBa_NFkB->NFkB Release Ub_degradation Ubiquitin-Proteasome Degradation IkBa_p->Ub_degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation LB Leocarpinolide B LB->IkBa_NFkB Inhibits Degradation LB->NFkB_nuc Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6, TNF-α) DNA->Pro_inflammatory_genes

Caption: NF-κB signaling pathway and points of inhibition by Leocarpinolide B.

Leocarpinolide_B_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation LB Leocarpinolide B LB->Keap1_Nrf2 Promotes dissociation ROS ROS ROS->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nuc->ARE Antioxidant_genes Antioxidant Gene Transcription (HO-1) ARE->Antioxidant_genes

Caption: Nrf2 signaling pathway and its activation by Leocarpinolide B.

Natural Leocarpinolide B exhibits potent anti-inflammatory properties, as demonstrated through various in vitro and in vivo models. Its mechanism of action involves the dual modulation of the pro-inflammatory NF-κB pathway and the anti-inflammatory/antioxidant Nrf2 pathway. While a direct comparison with synthetic this compound is not yet possible due to a lack of published data, the findings presented in this guide establish a solid foundation for the evaluation of synthetic analogues and derivatives. Future research should aim to synthesize this compound and directly compare its bioactivity with its natural counterparts to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Anti-Inflammatory Effects of Leocarpinolide B in Synovial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to the inflammatory environment and degradation of cartilage and bone.[1] This guide provides a comparative overview of the effects of Leocarpinolide B (LB), a sesquiterpene lactone, on synovial cells. Due to the limited availability of data for (2E)-Leocarpinolide F, this document utilizes the more extensively studied Leocarpinolide B as a representative compound to illustrate a framework for evaluating potential therapeutic agents against RA. The primary focus is on the human synovial sarcoma cell line SW982, with a comparative look at other synovial cell models and alternative treatments to highlight the importance of cross-validation in preclinical research.

I. Overview of Leocarpinolide B Effects on SW982 Synovial Cells

Leocarpinolide B has demonstrated significant anti-inflammatory and anti-proliferative effects in the IL-1β-induced SW982 human synovial cell line. These effects are primarily mediated through the inhibition of the NF-κB signaling pathway.[2][3]

Key Findings:

  • Inhibition of Pro-inflammatory Cytokines: LB dose-dependently inhibits the secretion of key pro-inflammatory cytokines, IL-6 and IL-8, in IL-1β-stimulated SW982 cells.[2]

  • Suppression of Cell Proliferation, Migration, and Invasion: The compound effectively reduces the proliferation, migration, and invasion of SW982 cells, which are critical processes in the formation of pannus and joint destruction in RA.[1][2]

  • Mechanism of Action: LB directly interacts with the NF-κB p65 subunit, thereby inhibiting its DNA binding activity and subsequent transcription of inflammatory genes.[2][3]

II. Data Presentation: Leocarpinolide B vs. Alternative Treatments

The following tables summarize the quantitative effects of Leocarpinolide B on the SW982 cell line and compare them with the known effects of established RA treatments, Methotrexate and Dexamethasone (B1670325), on synovial cells.

Table 1: Effect of Leocarpinolide B on Pro-inflammatory Cytokine Secretion in IL-1β-stimulated SW982 Cells

CompoundConcentration (µM)IL-6 Inhibition (%)IL-8 Inhibition (%)Reference
Leocarpinolide B5SignificantSignificant[2]
Leocarpinolide B10More SignificantMore Significant[2]
Leocarpinolide B20Most SignificantMost Significant[2]

Note: Specific percentage inhibition values were not provided in the source material, but a clear dose-dependent effect was reported.

Table 2: Comparative Effects of Anti-Inflammatory Agents on Synovial Cell Functions

CompoundCell LineEffect on ProliferationEffect on Migration/InvasionEffect on Cytokine ProductionMechanism of ActionReference
Leocarpinolide B SW982InhibitionInhibitionInhibition (IL-6, IL-8)NF-κB p65 inhibition[2][3]
Methotrexate Human Synovial FibroblastsInhibitionInhibition of invasion, no effect on migrationNo effect on IL-1 stimulated PGE, HA, collagenaseDihydrofolate reductase inhibitor[4][5]
Dexamethasone SW982No direct dataNo direct dataInhibition (IL-1β, IL-6)Glucocorticoid receptor agonist[6]

III. Cross-Validation in Different Synovial Cell Lines: A Critical Gap

While the SW982 cell line is a valuable tool for studying the effects of anti-inflammatory drugs, it is derived from a synovial sarcoma and may not fully represent the phenotype of primary RA synovial fibroblasts.[7][8] Cross-validation of findings in other synovial cell lines is crucial to ensure the broader applicability of the results.

Table 3: Characteristics of Common Synovial Cell Lines for RA Research

Cell LineOriginKey CharacteristicsRelevance to RA Research
SW982 Human Synovial SarcomaExpresses inflammatory cytokines (IL-1β, IL-6) and MMPs.[6]Widely used for studying anti-inflammatory drug effects.[9]
HIG-82 Rabbit SynoviocyteRetains features of normal synoviocytes; can be activated by IL-1 to secrete collagenase and PGE2.[10]Useful for studying the activation of synoviocytes and the effects of anti-inflammatory agents.[11]
MH7A Human Rheumatoid Arthritis Synovial Cell LineEstablished from synovial tissue of an RA patient; useful for studying RA-specific mechanisms.[12]Provides a more disease-relevant model for drug screening.
Primary Human Synovial Fibroblasts (hSF) Human Synovial TissueDirectly isolated from patients; considered the gold standard but have limited lifespan and high variability.[7]Most clinically relevant model for studying RA pathogenesis.

Recommendation: Future studies on this compound or Leocarpinolide B should include cross-validation in a panel of synovial cell lines, including a non-cancerous line like HIG-82 and a disease-relevant line such as MH7A or primary hSFs, to confirm the initial findings from SW982 cells.

IV. Experimental Protocols

1. Cell Culture and Treatment:

  • SW982 Cell Culture: SW982 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1]

  • Induction of Inflammation: To mimic the inflammatory conditions of RA, cells are typically stimulated with IL-1β (e.g., 20 ng/mL) for a specified period (e.g., 24 hours) before or during treatment with the test compound.[2]

2. Cytokine Secretion Assay (ELISA):

  • SW982 cells are seeded in multi-well plates and treated with various concentrations of the test compound in the presence of IL-1β for 24 hours.

  • The cell culture supernatant is collected.

  • The concentrations of IL-6 and IL-8 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]

3. Cell Proliferation Assay (MTT Assay):

  • Cells are seeded in 96-well plates and treated with the test compound for a specified duration (e.g., 48 hours).

  • MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability, which is indicative of proliferation.

4. Cell Migration and Invasion Assays (Transwell Assay):

  • Migration: Cells treated with the test compound and IL-1β are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., medium with FBS). After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted.[1]

  • Invasion: The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to assess the invasive capacity of the cells.[1]

V. Signaling Pathways and Experimental Workflow Diagrams

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R Binds IKK IKK Complex IL1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Inhibits NFκB_p65_p50_nucleus NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nucleus Translocates Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->NFκB_p65_p50 Inhibits DNA Binding DNA DNA NFκB_p65_p50_nucleus->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, etc.) DNA->Proinflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by Leocarpinolide B.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Functional Assays cluster_analysis Molecular & Protein Analysis cluster_data Data Analysis & Comparison start Seed Synovial Cells (e.g., SW982, HIG-82, MH7A) stimulate Stimulate with IL-1β start->stimulate treat Treat with Test Compound (e.g., Leocarpinolide B) stimulate->treat proliferation Proliferation Assay (MTT) treat->proliferation migration Migration Assay (Transwell) treat->migration invasion Invasion Assay (Matrigel) treat->invasion elisa Cytokine Measurement (ELISA) treat->elisa western_blot Western Blot (e.g., for NF-κB pathway proteins) treat->western_blot analyze Analyze Quantitative Data proliferation->analyze migration->analyze invasion->analyze elisa->analyze western_blot->analyze compare Compare with Alternative Treatments analyze->compare

Caption: General Experimental Workflow for Compound Evaluation.

References

A Comparative Analysis of the In Vivo Anti-Inflammatory Efficacy of Leocarpinolide B and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory efficacy of Leocarpinolide B, a sesquiterpene lactone, and Indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID). This document summarizes key experimental data, details methodologies of cited experiments, and visualizes relevant biological pathways to offer a comprehensive comparison.

Quantitative Efficacy Comparison

The following table summarizes the in vivo anti-inflammatory effects of Leocarpinolide B and Indomethacin in a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis.

CompoundDosageAdministration RouteKey Efficacy MetricResult
Leocarpinolide B Not specified in available abstractsNot specified in available abstractsReduction of autoimmune antibodies, inflammatory cytokines in joint muscles, inflammatory infiltration, pannus formation, and bone erosion.[1][2]Significantly attenuated collagen type II-induced arthritis.[1][2]
Indomethacin 1 mg/kgIntraperitoneal (i.p.), twice a day for 8 daysInhibition of paw edema in Freund's adjuvant-induced arthritis.[3][4]14 ± 3% inhibition of edema.[4]
Indomethacin 10 mg/kgNot specifiedInhibition of carrageenan-induced rat paw edema.[3]87.3% inhibition.[3]

Note: The available data for Leocarpinolide B in the CIA model is qualitative, describing significant therapeutic effects without specifying the exact dosage and quantitative reduction in inflammatory markers.[1][2] In contrast, quantitative data is available for Indomethacin in various inflammatory models.[3][4]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice (as applied to Leocarpinolide B)

The therapeutic effects of Leocarpinolide B were evaluated in a collagen type II-induced arthritic mouse model.[1][2] This model is a widely used preclinical representation of rheumatoid arthritis. Key aspects of the protocol involve:

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A subsequent booster injection is given to ensure the development of arthritis.

  • Treatment: Following the onset of arthritis, a cohort of mice is treated with Leocarpinolide B.

  • Assessment of Efficacy: The effectiveness of the treatment is evaluated by monitoring several parameters, including:

    • Serum levels of autoimmune antibodies.

    • Levels of inflammatory cytokines in the joint muscles.

    • Histopathological analysis of paw joints to assess inflammatory infiltration, pannus formation, and bone erosion.[1][2]

Carrageenan-Induced Paw Edema in Rats (as applied to Indomethacin)

This is an acute model of inflammation used to assess the efficacy of anti-inflammatory drugs.

  • Induction of Edema: A subcutaneous injection of a carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

  • Treatment: Indomethacin (10 mg/kg) or a vehicle control is administered to the rats, typically before the carrageenan injection.[3]

  • Measurement of Edema: The volume of the paw is measured at specific time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema by the drug is calculated by comparing it with the vehicle-treated group.[3]

Freund's Adjuvant-Induced Arthritis in Rats (as applied to Indomethacin)

This model induces a more chronic form of inflammation, resembling arthritis.

  • Induction of Arthritis: A sub-plantar injection of Complete Freund's Adjuvant (CFA) is administered to the rat's paw.[4]

  • Treatment: Indomethacin (1 mg/kg, i.p., twice a day) is administered for a specified duration (e.g., for 8 days, between the 14th and 21st day after CFA injection).[4]

  • Assessment of Efficacy: The primary endpoint is the measurement of paw edema over time.[4]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of Leocarpinolide B and Indomethacin are mediated through distinct signaling pathways.

Leocarpinolide B: Targeting NF-κB and Nrf2 Pathways

Leocarpinolide B exerts its anti-inflammatory effects by modulating the NF-κB and Nrf2 pathways.[5][6]

  • Inhibition of NF-κB: Leocarpinolide B has been shown to directly interact with the NF-κB p65 subunit, which reduces its DNA binding activity.[2] This, in turn, suppresses the expression of pro-inflammatory genes, including cytokines and chemokines.[2][6]

  • Activation of Nrf2: The compound also activates the Nrf2 pathway, a key regulator of the cellular antioxidant response.[5][7] This leads to the expression of antioxidant enzymes that help to mitigate oxidative stress, a component of the inflammatory process.

Leocarpinolide_B_Pathway LB Leocarpinolide B NFkB NF-κB p65 LB->NFkB Inhibits Nrf2 Nrf2 LB->Nrf2 Activates ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Promotes Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Promotes

Caption: Leocarpinolide B's dual mechanism of action.

Indomethacin: Inhibition of Cyclooxygenase (COX) Enzymes

Indomethacin, a classic NSAID, primarily functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[8][9][10]

  • COX Inhibition: These enzymes are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[8][10] By blocking their synthesis, Indomethacin effectively reduces these symptoms.[9][11]

Indomethacin_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX Inhibits

Caption: Indomethacin's mechanism via COX inhibition.

Experimental Workflow Comparison

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of an anti-inflammatory compound.

Experimental_Workflow AnimalModel Selection of Animal Model (e.g., CIA, Carrageenan-induced edema) Induction Induction of Inflammation AnimalModel->Induction Treatment Treatment with Test Compound (e.g., Leocarpinolide B, Indomethacin) or Vehicle Control Induction->Treatment Assessment Assessment of Inflammatory Parameters (e.g., Paw Volume, Cytokine Levels, Histology) Treatment->Assessment Analysis Data Analysis and Comparison Assessment->Analysis

Caption: General workflow for in vivo anti-inflammatory studies.

References

A Head-to-Head Comparison of Leocarpinolide B with Parthenolide and Artemisinin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, sesquiterpenoide lactones stand out as a class of natural products with significant therapeutic potential. This guide provides a detailed, head-to-head comparison of Leocarpinolide B with two other prominent sesquiterpene lactones, Parthenolide (B1678480) and Artemisinin. The following sections present a comprehensive analysis of their anti-inflammatory and cytotoxic activities, supported by quantitative experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their investigations.

Comparative Biological Activities: A Quantitative Overview

The therapeutic efficacy of Leocarpinolide B, Parthenolide, and Artemisinin has been evaluated across various studies, primarily focusing on their anti-inflammatory and anticancer properties. A summary of their reported half-maximal inhibitory concentrations (IC50) and other quantitative measures of activity are presented below to facilitate a direct comparison.

Anti-inflammatory Activity

The anti-inflammatory potential of these sesquiterpene lactones is often assessed by their ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

CompoundCell LineAssayIC50 / InhibitionReference
Leocarpinolide B RAW264.7 MacrophagesNO Production (LPS-induced)Inhibited[1][2]
RAW264.7 MacrophagesPGE2 Production (LPS-induced)Inhibited[1]
RAW264.7 MacrophagesTNF-α Production (LPS-induced)Inhibited[1]
RAW264.7 MacrophagesIL-6 Production (LPS-induced)Inhibited[1]
Human Synovial SW982 CellsIL-6 Secretion (IL-1β-induced)Inhibited at 5, 10, 20 µM[3][4]
Human Synovial SW982 CellsIL-8 Secretion (IL-1β-induced)Inhibited at 5, 10, 20 µM[3]
Parthenolide -NF-κB InhibitionPotent Inhibitor[5]
Artemisinin -NF-κB InhibitionInhibited[6][7]
pMECsIL-1β, IL-6, TNF-α (LPS-induced)Decreased with 20 µM pretreatment[7]

Table 1: Comparative Anti-inflammatory Activities. This table summarizes the reported in vitro anti-inflammatory effects of Leocarpinolide B, Parthenolide, and Artemisinin.

Cytotoxic Activity

The anticancer potential of these compounds is determined by their cytotoxicity against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
Leocarpinolide B Human Synovial SW982 CellsSynovial SarcomaInhibited proliferation at 5, 10, 20 µM[3][4]
Parthenolide A549Human Lung Carcinoma4.3
TE671Human Medulloblastoma6.5
HT-29Human Colon Adenocarcinoma7.0
HUVECHuman Umbilical Vein Endothelial Cells2.8
Artemisinin AC16Cardiomyocytes24.915 ± 0.247[8]

Table 2: Comparative Cytotoxic Activities. This table presents the reported IC50 values of Parthenolide and Artemisinin against various cell lines. Data for Leocarpinolide B's cytotoxicity against specific cancer cell lines was not available in the reviewed literature, though its inhibitory effect on synovial sarcoma cell proliferation has been noted.

Mechanistic Insights: Modulation of Key Signaling Pathways

Leocarpinolide B, Parthenolide, and Artemisinin exert their biological effects by modulating critical intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its inhibition is a key mechanism for the anti-inflammatory effects of many natural products.

  • Leocarpinolide B: Has been shown to block the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus in LPS-stimulated RAW264.7 macrophages.[1][2] Molecular docking studies suggest that Leocarpinolide B directly interacts with the NF-κB p65 subunit, thereby reducing its DNA binding activity.[3][4]

  • Parthenolide: Is a well-established inhibitor of the NF-κB pathway.[5] It has been demonstrated to directly target and inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[9][10]

  • Artemisinin: Also exhibits inhibitory effects on the NF-κB signaling pathway.[6][7] It can suppress the phosphorylation and degradation of IκBα, leading to the retention of NF-κB in the cytoplasm.[6]

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active degradation of IκBα Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Nucleus Nucleus Leocarpinolide Leocarpinolide B Leocarpinolide->NFkB inhibits translocation Parthenolide Parthenolide Parthenolide->IKK inhibits Artemisinin Artemisinin Artemisinin->IkBa inhibits degradation

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Its activation can mitigate oxidative stress and inflammation.

  • Leocarpinolide B: Has been shown to increase the expression of heme oxygenase-1 (HO-1) and promote the translocation of Nrf2 to the nucleus in RAW264.7 macrophages, indicating its ability to activate this protective pathway.[1]

The effects of Parthenolide and Artemisinin on the Nrf2 pathway are also subjects of ongoing research, with some studies suggesting their involvement in modulating cellular redox status.

Nrf2_Signaling_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociation from Keap1 ARE ARE Nrf2_active->ARE Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Leocarpinolide Leocarpinolide B Leocarpinolide->Nrf2_active promotes translocation MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate and allow formazan (B1609692) formation C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 492 nm E->F G Calculate cell viability and IC50 F->G

References

A Comparative Guide to NF-κB Pathway Inhibition: Evaluating (2E)-Leocarpinolide F and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers. The development of potent and specific NF-κB inhibitors is, therefore, a significant focus of therapeutic research. This document serves as a resource for evaluating Leocarpinolide B in the context of other natural compounds known to modulate this critical pathway.

Mechanism of Action: Leocarpinolide B

Leocarpinolide B has been shown to exert its anti-inflammatory effects through a multi-pronged inhibition of the canonical NF-κB pathway. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), Leocarpinolide B has been demonstrated to:

  • Prevent the degradation of IκBα: By inhibiting the degradation of the primary NF-κB inhibitor, IκBα, Leocarpinolide B effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm.

  • Inhibit the nuclear translocation of p65: Consequently, the translocation of the transcriptionally active p65 subunit to the nucleus is blocked.

  • Directly interfere with p65 DNA binding: Studies have indicated that Leocarpinolide B can directly interact with the NF-κB p65 subunit, thereby reducing its ability to bind to target DNA sequences and initiate the transcription of pro-inflammatory genes.[1][2]

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of Leocarpinolide B and other notable natural NF-κB inhibitors. It is important to note that the experimental conditions, including cell lines and stimuli used, can significantly influence the observed potency.

CompoundCell LineAssay TypeIC50 ValueMechanism of Action
Leocarpinolide B RAW264.7 macrophages, SW982 human synovial cellsInhibition of pro-inflammatory cytokine production (IL-6, IL-8)Dose-dependent inhibition observed at 5, 10, and 20 μMBlocks IκBα degradation, inhibits p65 nuclear translocation, and directly inhibits p65 DNA binding activity.[1][3]
Curcumin RAW264.7 macrophagesNF-κB Luciferase Reporter Assay~18 µMInhibits IKK activation, leading to decreased IκBα phosphorylation and degradation.[4]
Resveratrol (B1683913) AdipocytesqRT-PCR for NF-κB target genes (COX-2, IL-1β, IL-6, TNFα)< 2 µM to ~8 µMSuppresses the transcriptional activity of p65 and inhibits IκB kinase activity.[5]
Parthenolide THP-1 cellsInhibition of pro-inflammatory cytokine production1.091 - 2.620 µMDirectly targets and inhibits IκB kinase (IKK), preventing IκBα phosphorylation and degradation.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess NF-κB pathway inhibition.

Western Blotting for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the phosphorylation status and degradation of key signaling molecules.

  • Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere. Pre-treat cells with various concentrations of the inhibitory compound (e.g., Leocarpinolide B) for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates. For nuclear translocation studies, perform cellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 and IκBα. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Luciferase Reporter Assay for NF-κB Activity

This is a highly sensitive method to quantify the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid as a transfection control.

  • Cell Treatment: Treat the transfected cells with the inhibitor and then stimulate with an NF-κB activator.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the direct interaction between proteins and DNA.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the inhibitor and/or stimulus.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow for the formation of protein-DNA complexes.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the DNA-protein complexes by autoradiography or other appropriate detection methods. A "shift" in the mobility of the labeled probe indicates protein binding.

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNFα) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates IkappaB->IkappaB NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocation Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA NFkappaB_nucleus->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->IKK_complex inhibits Leocarpinolide_B->NFkappaB_nucleus inhibits binding

Caption: NF-κB signaling pathway and points of inhibition by Leocarpinolide B.

Western_Blot_Workflow start Cell Culture & Treatment lysis Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis of NF-κB proteins.

Logical_Relationship Leocarpinolide_B Leocarpinolide B Inhibit_IKK Inhibition of IKK Activity Leocarpinolide_B->Inhibit_IKK Inhibit_p65_DNA_binding Direct Inhibition of p65 DNA Binding Leocarpinolide_B->Inhibit_p65_DNA_binding Stabilize_IkBa Stabilization of IκBα Inhibit_IKK->Stabilize_IkBa Block_p65_translocation Blockade of p65 Nuclear Translocation Stabilize_IkBa->Block_p65_translocation Reduce_NFkB_activity Reduced NF-κB Transcriptional Activity Block_p65_translocation->Reduce_NFkB_activity Inhibit_p65_DNA_binding->Reduce_NFkB_activity Anti_inflammatory_effect Anti-inflammatory Effect Reduce_NFkB_activity->Anti_inflammatory_effect

Caption: Logical flow of Leocarpinolide B's inhibitory action on the NF-κB pathway.

References

Harnessing Synergy: A Comparative Guide to the Potential Combination Therapy of Leocarpinolide B with Conventional Anti-Arthritic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global pursuit of more effective treatments for rheumatoid arthritis (RA) has led to a growing interest in combination therapies that can enhance efficacy while minimizing adverse effects. Leocarpinolide B (LB), a sesquiterpene lactone, has demonstrated significant anti-inflammatory and anti-arthritic properties, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] This guide explores the theoretical and potential synergistic effects of Leocarpinolide B with established anti-arthritic drugs, providing a framework for future preclinical and clinical investigations. While direct experimental data on the synergistic effects of Leocarpinolide B with other anti-arthritic drugs are not yet available, this document outlines the scientific rationale for such combinations and provides detailed experimental protocols to assess their potential.

Section 1: Leocarpinolide B - A Potent Anti-Inflammatory Agent

Leocarpinolide B has been shown to exert its anti-arthritic effects by directly targeting the NF-κB p65 subunit, thereby inhibiting its DNA binding activity.[1][2][3] This mechanism effectively downregulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules that play a critical role in the pathogenesis of rheumatoid arthritis. In preclinical models, Leocarpinolide B has been observed to reduce the production of autoimmune antibodies, suppress inflammatory infiltration in the joints, and inhibit the proliferation and invasion of synovial cells.[1][2][3]

Section 2: The Rationale for Combination Therapy

The multifaceted nature of rheumatoid arthritis often necessitates a multi-target therapeutic approach. Combining Leocarpinolide B with conventional anti-arthritic drugs could offer several advantages:

  • Enhanced Efficacy: Targeting different inflammatory pathways simultaneously may lead to a more profound and sustained clinical response.

  • Dose Reduction: Synergistic interactions could allow for the use of lower doses of each drug, potentially reducing the risk of dose-dependent side effects.

  • Overcoming Drug Resistance: Combining agents with different mechanisms of action may help to overcome resistance to monotherapy.

Section 3: Potential Synergistic Combinations

Table 1: Theoretical Synergistic Combinations with Leocarpinolide B

Drug Class Example Drug Mechanism of Action Potential for Synergy with Leocarpinolide B
Disease-Modifying Anti-Rheumatic Drugs (DMARDs) MethotrexateInhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects.Complementary inhibition of different inflammatory pathways could lead to enhanced anti-inflammatory and disease-modifying effects.
Corticosteroids DexamethasoneBinds to glucocorticoid receptors, leading to broad anti-inflammatory and immunosuppressive effects, including NF-κB inhibition.Potential for synergistic or additive effects on NF-κB inhibition through different mechanisms, allowing for glucocorticoid dose-sparing.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Ibuprofen, CelecoxibInhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins.Dual blockade of NF-κB and COX pathways could provide superior control of both inflammation and pain.

Section 4: Experimental Protocols for Assessing Synergy

To quantitatively assess the interaction between Leocarpinolide B and other anti-arthritic drugs, the following experimental protocols are recommended:

4.1. In Vitro Synergy Assessment in Synovial Fibroblasts

  • Cell Culture: Human rheumatoid arthritis synovial fibroblasts (RASFs) can be cultured and stimulated with a pro-inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce an inflammatory phenotype.

  • Drug Treatment: Cells are treated with Leocarpinolide B alone, the combination drug alone, and a combination of both drugs at various concentrations. A fixed-ratio combination design is often employed.

  • Endpoint Measurement: The production of key inflammatory mediators, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and matrix metalloproteinases (MMPs), is quantified using enzyme-linked immunosorbent assay (ELISA) or quantitative polymerase chain reaction (qPCR).

  • Synergy Analysis: The combination index (CI) method of Chou and Talalay is a widely accepted method for quantifying drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

4.2. In Vivo Synergy Assessment in an Animal Model of Arthritis

  • Animal Model: A collagen-induced arthritis (CIA) model in rodents is a standard and relevant model for studying rheumatoid arthritis.

  • Drug Administration: Animals are treated with Leocarpinolide B, the combination drug, or the combination of both, typically starting at the onset of clinical signs of arthritis.

  • Efficacy Evaluation: The severity of arthritis is assessed using a clinical scoring system. Histopathological analysis of the joints is performed to evaluate synovial inflammation, cartilage destruction, and bone erosion. Systemic inflammatory markers can also be measured in the serum.

  • Statistical Analysis: The effects of the combination therapy are compared to those of the individual drugs and a vehicle control group. Statistical methods, such as a two-way analysis of variance (ANOVA), can be used to determine if the interaction is synergistic.

Section 5: Hypothetical Data Presentation

The following tables illustrate how quantitative data from synergy experiments could be presented.

Table 2: Hypothetical In Vitro Combination Effect of Leocarpinolide B and Methotrexate on IL-6 Production in TNF-α-stimulated RASFs

Leocarpinolide B (µM) Methotrexate (nM) IL-6 Inhibition (%) Combination Index (CI) Interpretation
1025--
01020--
110650.75Synergy
2045--
02035--
220850.60Strong Synergy

Table 3: Hypothetical In Vivo Effect of Leocarpinolide B and Dexamethasone Combination in a CIA Mouse Model

Treatment Group Arthritis Score (Mean ± SD) Histological Score (Mean ± SD)
Vehicle Control10.5 ± 1.28.2 ± 0.9
Leocarpinolide B (10 mg/kg)6.8 ± 0.95.1 ± 0.7
Dexamethasone (0.5 mg/kg)7.2 ± 1.05.5 ± 0.8
Leocarpinolide B + Dexamethasone3.1 ± 0.52.5 ± 0.4

*p < 0.05 compared to either monotherapy group, indicating a potential synergistic effect.

Section 6: Visualizing Mechanisms and Workflows

Diagram 1: Simplified NF-κB Signaling Pathway and the Site of Action of Leocarpinolide B

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_active NF-κB NF-κB->NF-κB_active translocates Leocarpinolide B Leocarpinolide B Leocarpinolide B->NF-κB inhibits DNA binding Gene Expression Pro-inflammatory Gene Expression NF-κB_active->Gene Expression induces Synergy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis A Culture RASFs B Stimulate with TNF-α A->B C Leocarpinolide B (LB) Alone B->C D Drug X Alone B->D E LB + Drug X Combination B->E F Vehicle Control B->F G Measure Inflammatory Markers (e.g., IL-6) C->G D->G E->G F->G H Calculate Combination Index (CI) G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I

References

Safety Operating Guide

Navigating the Disposal of (2E)-Leocarpinolide F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for (2E)-Leocarpinolide F, a novel compound for which specific safety data sheets (SDS) and disposal guidelines may not be readily available. The procedures outlined below are based on established best practices for the management of laboratory chemical waste and should be implemented in strict accordance with institutional and local regulations.

Hazard Assessment and Precautionary Measures

Given the absence of a specific Safety Data Sheet for this compound, it is prudent to handle this compound with a conservative approach, treating it as potentially hazardous until its toxicological and environmental properties are fully characterized. As a sesquiterpene lactone, it belongs to a class of natural products with diverse biological activities. A related compound, Leocarpinolide B, has demonstrated potent anti-inflammatory and antioxidant effects with no observed cytotoxicity at concentrations up to 20 μM in cell-based assays.[1][2] While this suggests that small, research-scale quantities might not be acutely toxic, it is essential to follow universal precautions for handling chemical waste.

Key Precautionary Steps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Waste Minimization: Employ practices that reduce the generation of chemical waste. This includes ordering the smallest necessary quantities, keeping an accurate inventory, and reducing the scale of experiments whenever feasible.[3]

  • Avoid Drain and Trash Disposal: Never dispose of this compound, or any hazardous chemical, down the drain or in the regular trash.[3][4] Improper disposal can lead to environmental contamination and potential health risks.[5]

Quantitative Data on a Related Compound: Leocarpinolide B

While specific quantitative data for this compound is not available, the following table summarizes key findings for the related compound, Leocarpinolide B. This information is provided for context and should not be directly extrapolated to this compound without further investigation.

Parameter Cell Line Concentration Observed Effect Reference
CytotoxicityRAW264.7 Macrophages≤ 20 μMNo cytotoxicity observed.[1][2]
Anti-inflammatory ActivitySW982 Human Synovial Cells5, 10, and 20 μMDose-dependent inhibition of IL-6 and IL-8.[1]
In vivo ToxicityCollagen-Induced Arthritic Mice2.5, 5.0, and 10.0 mg/kgNo significant changes in body weight observed.[1][6]

Step-by-Step Disposal Procedures

The proper disposal of this compound should be managed through your institution's hazardous waste program.

  • Segregation: Collect waste containing this compound separately from other waste streams to prevent accidental mixing of incompatible chemicals.[7][8] For instance, keep organic solvent waste separate from aqueous waste.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred.[3]

    • Ensure the container is in good condition and has a secure, tight-fitting lid.[7]

    • Keep the waste container closed except when adding waste.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any other chemicals present in the waste mixture.

    • Indicate the approximate concentration or percentage of each component.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[3]

    • Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or has reached the institutional time limit for storage (often up to 12 months), contact your institution's Environmental Health and Safety (EH&S) department or the equivalent office to arrange for pickup.[3]

    • Provide them with a detailed description of the waste.

Illustrative Experimental Protocol: Neutralization of a Hypothetical Acidic Waste Stream

Disclaimer: This protocol is for illustrative purposes only and should not be performed on waste containing this compound without a thorough understanding of its chemical reactivity. This procedure is adapted from general guidelines for neutralizing simple acidic waste and should only be carried out by trained personnel.

Objective: To neutralize a small volume of a dilute, non-oxidizing acidic waste stream before collection by a hazardous waste contractor.

Materials:

  • Dilute acidic waste

  • 5-10% solution of sodium carbonate (soda ash) or sodium hydroxide

  • pH paper or a calibrated pH meter

  • Large beaker (at least twice the volume of the waste)

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • Place the beaker containing the dilute acidic waste in an ice bath and begin stirring.

  • Slowly add the 5-10% base solution to the stirring acidic waste.

  • Monitor the pH of the solution frequently using pH paper or a pH meter.

  • Continue adding the base solution dropwise until the pH is between 5.5 and 10.5.[4][9]

  • Once neutralized, the solution should be collected as hazardous waste unless your institution's EH&S office has specifically approved drain disposal for this particular neutralized waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_consultation Consultation and Characterization cluster_procedure Disposal Procedure start Generation of this compound Waste assess_sds Is a specific Safety Data Sheet (SDS) available? start->assess_sds treat_hazardous Treat as Potentially Hazardous Waste start->treat_hazardous consult_ehs Consult Institutional Environmental Health & Safety (EH&S) assess_sds->consult_ehs No characterize_waste Characterize Waste Stream (e.g., solid, liquid, solvent-based) assess_sds->characterize_waste Yes treat_hazardous->consult_ehs consult_ehs->characterize_waste segregate Segregate Waste characterize_waste->segregate containerize Use Proper, Labeled Container segregate->containerize store Store in Satellite Accumulation Area containerize->store request_pickup Request Pickup by Hazardous Waste Contractor store->request_pickup

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2E)-Leocarpinolide F

Disclaimer: This document provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Specific safety data for this compound is limited; therefore, these guidelines are based on the general hazards associated with sesquiterpene lactones, the chemical class to which it belongs. Users should always consult their institution's safety protocols and a current Safety Data Sheet (SDS) for any chemical before handling.

Assumed Risks:
  • Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1][4]

  • Sensitizer: May cause an allergic skin reaction (contact dermatitis) with repeated exposure.[1][3][4]

  • Other Toxic Effects: Due to its biological activity, other systemic effects cannot be ruled out without specific data.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the required PPE for all procedures involving this compound.

Body PartRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles.[1] Work in a certified chemical fume hood is the primary engineering control.

Operational Plan for Handling this compound

A systematic approach from receipt to disposal is critical for safety.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • The storage container should be clearly labeled with the compound name and appropriate hazard warnings.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Preparation and Handling:
  • All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

Spill and Emergency Procedures:
  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's emergency response team.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

  • In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • In case of ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan:
  • All waste containing this compound (e.g., contaminated gloves, weighing boats, absorbent materials, excess solutions) must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Waste Management receive Receive and Inspect store Store Appropriately receive->store ppe Don PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_waste Collect Waste experiment->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose as Hazardous Waste label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.